molecular formula C4Cl2O3 B073337 Dichloromaleic anhydride CAS No. 1122-17-4

Dichloromaleic anhydride

Cat. No.: B073337
CAS No.: 1122-17-4
M. Wt: 166.94 g/mol
InChI Key: AGULWIQIYWWFBJ-UHFFFAOYSA-N
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Description

Dichloromaleic anhydride is a highly reactive and versatile bicyclic compound that serves as a critical building block in advanced organic synthesis and materials science research. Its core value lies in the presence of two electron-withdrawing chlorine atoms adjacent to the maleic anhydride moiety, which significantly enhances its reactivity as a dienophile in Diels-Alder cycloaddition reactions. This property makes it an indispensable reagent for constructing complex, functionalized bicyclic and polycyclic structures, which are pivotal in the development of novel pharmaceuticals, agrochemicals, and functional polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorofuran-2,5-dione
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InChI

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7
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InChI Key

AGULWIQIYWWFBJ-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=O)OC1=O)Cl)Cl
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Molecular Formula

C4Cl2O3
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DSSTOX Substance ID

DTXSID1061526
Record name Dichloromaleic anhydride
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Molecular Weight

166.94 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Dichloromaleic anhydride
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CAS No.

1122-17-4
Record name Dichloromaleic anhydride
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Foundational & Exploratory

Dichloromaleic Anhydride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) (C₄Cl₂O₃) is a halogenated cyclic dicarboxylic anhydride. The presence of two chlorine atoms on the carbon-carbon double bond significantly influences its electrophilicity and reactivity, making it a versatile reagent and building block in organic synthesis. Its utility spans from the creation of complex heterocyclic systems to the development of novel polymers and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties and reactivity of dichloromaleic anhydride, complete with experimental protocols and visual aids to support researchers in its application.

Chemical and Physical Properties

This compound is a beige crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄Cl₂O₃
Molecular Weight 166.95 g/mol
CAS Number 1122-17-4
Melting Point 119-121 °C
Boiling Point 196-198 °C
Density 1.79 g/cm³
Solubility Soluble in chloroform, slightly soluble in methanol (B129727) (with heating).
Appearance Beige crystalline solid.[1]

Reactivity and Synthetic Applications

This compound exhibits reactivity characteristic of a highly electrophilic acid anhydride. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. Furthermore, the electron-deficient double bond makes it an excellent dienophile in cycloaddition reactions.

Reaction Pathways of this compound

The following diagram illustrates the primary reaction pathways of this compound, showcasing its versatility in organic synthesis.

Reactivity_of_Dichloromaleic_Anhydride cluster_reactions Reactions cluster_products Products Dichloromaleic_Anhydride This compound Hydrolysis Hydrolysis (e.g., H₂O) Dichloromaleic_Anhydride->Hydrolysis Alcoholysis Alcoholysis (e.g., R-OH) Dichloromaleic_Anhydride->Alcoholysis Aminolysis Aminolysis (e.g., R-NH₂) Dichloromaleic_Anhydride->Aminolysis Diels_Alder Diels-Alder Reaction (e.g., Diene) Dichloromaleic_Anhydride->Diels_Alder Dichloromaleic_Acid Dichloromaleic Acid Hydrolysis->Dichloromaleic_Acid Ester_Acid Monoester of Dichloromaleic Acid Alcoholysis->Ester_Acid Amide_Acid Monoamide of Dichloromaleic Acid Aminolysis->Amide_Acid Cycloadduct Diels-Alder Adduct Diels_Alder->Cycloadduct

Caption: Key reaction pathways of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key reactions of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale approach involves the chlorination of maleic anhydride. A detailed procedure is outlined in U.S. Patent 3,297,722, which describes the chlorination of maleic anhydride in the presence of a ferric chloride catalyst.[2] Another method involves the oxidation of mucochloric acid followed by dehydration.[3]

Representative Experimental Protocol: Chlorination of Maleic Anhydride

Disclaimer: This is an adapted procedure for illustrative purposes. Please consult the original patent for complete details and safety information.

Materials:

  • Maleic anhydride

  • Anhydrous ferric chloride

  • Chlorine gas

  • Reaction flask equipped with a stirrer, gas inlet tube, and reflux condenser

Procedure:

  • A mixture of maleic anhydride and a catalytic amount of anhydrous ferric chloride is charged into the reaction flask.

  • The mixture is heated to a temperature between 180-200°C with stirring.

  • Chlorine gas is introduced into the reaction mixture at a controlled rate.

  • The reaction is monitored for the evolution of hydrogen chloride gas, which indicates the progress of the chlorination.

  • Upon completion, the reaction mixture is cooled, and the crude this compound is purified by distillation under reduced pressure or recrystallization from a suitable solvent like carbon tetrachloride.[2]

2. Hydrolysis to Dichloromaleic Acid

Like other acid anhydrides, this compound readily undergoes hydrolysis in the presence of water to yield the corresponding dicarboxylic acid, dichloromaleic acid. The reaction is typically straightforward and can be achieved by heating the anhydride in water.

Representative Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, suspend this compound in deionized water.

  • Heat the mixture to reflux with stirring until the solid anhydride has completely dissolved, indicating the formation of dichloromaleic acid.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of dichloromaleic acid.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

3. Alcoholysis to Form Esters

The reaction of this compound with alcohols (alcoholysis) yields the corresponding monoester of dichloromaleic acid. This reaction is a facile method for introducing an ester functionality while retaining a carboxylic acid group for further transformations.

Representative Experimental Protocol: Reaction with Ethanol (B145695)

Materials:

  • This compound

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in an excess of anhydrous ethanol at room temperature with stirring.

  • The reaction is typically exothermic and proceeds readily. Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete conversion.

  • Remove the excess ethanol under reduced pressure to obtain the crude monoethyl ester of dichloromaleic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

4. Aminolysis to Form Amides

Aminolysis of this compound with primary or secondary amines affords the corresponding N-substituted dichloromaleamic acid. This reaction is a valuable tool for the synthesis of various amide derivatives.

Representative Experimental Protocol: Reaction with Aniline (B41778)

This protocol is adapted from a general procedure for the reaction of anhydrides with anilines.[4][5]

Materials:

  • This compound

  • Aniline

  • Anhydrous solvent (e.g., chloroform, THF)

  • Beaker or flask

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a beaker or flask.

  • To this solution, add an equimolar amount of aniline dropwise with stirring at room temperature.

  • The reaction is often rapid and may result in the precipitation of the product. Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.

  • The resulting N-phenyl-dichloromaleamic acid can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

5. Diels-Alder Reaction

This compound is a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its electron-deficient double bond readily reacts with a wide range of conjugated dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting adduct is a key feature of this reaction.

Representative Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol is adapted from established procedures for the Diels-Alder reaction of maleic anhydride with cyclopentadiene.[1][6][7][8]

Materials:

  • This compound

  • Freshly distilled cyclopentadiene (prepared by cracking dicyclopentadiene)

  • Anhydrous ethyl acetate (B1210297)

  • Hexane (B92381) or petroleum ether

  • Reaction tube or flask

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous ethyl acetate in a reaction tube or flask.

  • Add hexane or petroleum ether to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add freshly distilled cyclopentadiene to the cold solution with gentle swirling.

  • The reaction is typically exothermic and the Diels-Alder adduct will begin to precipitate as a white solid.

  • Allow the reaction to proceed in the ice bath for about 20-30 minutes.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and air dry.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct chemical properties, stemming from the presence of two chlorine atoms and the anhydride functionality, enable a diverse range of chemical transformations. This guide provides a foundational understanding of its properties and reactivity, along with adaptable experimental protocols to facilitate its use in the laboratory. Researchers and scientists can leverage the information presented here to explore novel synthetic pathways and develop new molecules with potential applications in drug discovery and materials science.

References

The Synthesis of Dichloromaleic Anhydride from Maleic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloromaleic anhydride (B1165640) from maleic anhydride, a critical process for obtaining a valuable intermediate in the production of fungicides, flame-retardant polyesters, and various pharmaceuticals. The primary method detailed is the catalytic chlorination of maleic anhydride, with a focus on catalyst activation to enhance yield and product purity.

Reaction Overview and Mechanism

The synthesis of dichloromaleic anhydride is achieved through the direct chlorination of maleic anhydride at elevated temperatures in the presence of a catalyst. Ferric chloride (FeCl₃) is a commonly employed catalyst for this reaction. The overall reaction is as follows:

C₄H₂O₃ + 2Cl₂ → C₄Cl₂O₃ + 2HCl

While the precise mechanism of the ferric chloride-catalyzed chlorination of maleic anhydride is not extensively detailed in the literature, it is proposed to proceed through a Lewis acid-catalyzed electrophilic substitution pathway. The ferric chloride likely activates the chlorine molecule, making it a more potent electrophile. The proposed mechanism is illustrated in the diagram below.

Reaction_Mechanism cluster_activation Catalyst Activation cluster_chlorination Electrophilic Substitution FeCl3 FeCl₃ FeCl4_minus [FeCl₄]⁻ FeCl3->FeCl4_minus + Cl₂ Cl2 Cl₂ Cl_plus Cl⁺ MaleicAnhydride Maleic Anhydride Cl_plus->MaleicAnhydride Intermediate1 Chlorinated Intermediate MaleicAnhydride->Intermediate1 + Cl⁺ DichloromaleicAnhydride This compound Intermediate1->DichloromaleicAnhydride + Cl⁺ - 2H⁺ HCl HCl

Caption: Proposed mechanism for the FeCl₃-catalyzed chlorination of maleic anhydride.

A significant improvement in this synthesis is the use of an "activated" ferric chloride catalyst. This catalyst is prepared by pre-reacting anhydrous ferric chloride with this compound. This activation step is crucial as it directs the reaction towards the formation of this compound and minimizes the production of more highly chlorinated byproducts such as tetrachlorosuccinic anhydride.[1] Using an unactivated catalyst often leads to inefficient chlorine utilization and lower yields.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound from maleic anhydride.[1]

Catalyst Activation

Objective: To prepare an activated ferric chloride catalyst.

Method 1: Pre-reaction with this compound

  • In a reaction vessel equipped with a stirrer and a heating mantle, charge anhydrous ferric chloride and crude this compound. The ratio can vary, for example, from 2.5 to 10 parts by weight of this compound per part of ferric chloride.[1]

  • Heat the mixture with stirring to approximately 120°C for several hours (e.g., 8 hours).[1]

  • During this period, hydrogen chloride gas will be evolved. The completion of the activation is indicated by the cessation of HCl evolution.[1]

  • The activated catalyst can be prepared in the presence of maleic anhydride.[1]

Method 2: In-situ Preparation from Iron Powder

  • Suspend hydrogen-reduced iron powder in pure this compound.[1]

  • Heat the suspension to reflux (190-195°C) with good agitation.[1]

  • Introduce chlorine gas at a controlled rate (e.g., 50 g/hr) for a few hours (e.g., 3 hours). This converts the iron powder to ferric chloride, which then reacts with this compound to form the activated catalyst.[1]

Chlorination of Maleic Anhydride

Objective: To synthesize this compound via chlorination of maleic anhydride.

  • To the vessel containing the pre-activated ferric chloride catalyst, add maleic anhydride.

  • Heat the reaction mixture to a temperature in the range of 180-185°C.[1]

  • Introduce chlorine gas into the reaction mixture at a controlled rate (e.g., 309-545 g/hr).[1]

  • Monitor the reaction progress. A sudden decrease in the rate of chlorination indicates the reaction is nearing completion.[1]

  • Once the reaction is complete, the introduction of chlorine is stopped.

Product Purification

Objective: To isolate and purify the this compound product.

  • The crude reaction product may contain dissolved hydrogen chloride. This can be removed by heating the product under reflux with nitrogen purging. The addition of a small amount of barium chloride (e.g., 2%) can facilitate this process.[1]

  • The product is then purified by distillation, which can be carried out at atmospheric pressure.[1]

  • For higher purity, the distilled product can be further purified by crystallization from a suitable solvent such as carbon tetrachloride.[1]

Data Presentation

The following table summarizes the quantitative data from various synthesis examples, highlighting the effect of the catalyst on the yield of this compound.

Catalyst TypeMaleic Anhydride (g)Anhydrous FeCl₃ (g)This compound for Activation (g)Reaction Temperature (°C)Yield of this compound (%)Reference
Conventional FeCl₃39280180~53[1]
Activated FeCl₃ (2.5 parts)980204918068[1]
Activated FeCl₃ (10 parts)294059588183~84[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the catalyst choice and the synthesis outcome.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Charge Maleic Anhydride & Activated Catalyst Heating Heat to 180-185°C Reactants->Heating Chlorination Introduce Chlorine Gas Heating->Chlorination Monitoring Monitor Reaction Chlorination->Monitoring HCl_Removal Remove HCl (Reflux, BaCl₂) Monitoring->HCl_Removal Distillation Distill Product HCl_Removal->Distillation Crystallization Crystallize (Optional) Distillation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Effect cluster_catalyst Catalyst Choice cluster_outcome Synthesis Outcome Unactivated Unactivated FeCl₃ Low_Yield Low Yield (~50%) Unactivated->Low_Yield Byproducts Significant Byproducts (e.g., Tetrachlorosuccinic Anhydride) Unactivated->Byproducts Activated Activated FeCl₃ High_Yield High Yield (80-90%) Activated->High_Yield Reduced_Byproducts Minimized Byproducts Activated->Reduced_Byproducts

Caption: Impact of catalyst activation on synthesis outcome.

References

A Technical Guide to the Spectroscopic Data of Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for dichloromaleic anhydride (B1165640) (3,4-dichlorofuran-2,5-dione), a crucial reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural formula of dichloromaleic anhydride is C₄Cl₂O₃. Its symmetric nature and the absence of protons give rise to a simple yet informative spectroscopic profile.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of this compound, which lacks any hydrogen atoms, its ¹H NMR spectrum is expected to be blank, showing only signals from the deuterated solvent or any proton-containing impurities. The ¹³C NMR spectrum, however, is informative.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon TypeChemical Shift (δ) in ppmSolvent
Carbonyl Carbon (C=O)157.3 - 157.9CDCl₃
Olefinic Carbon (C-Cl)135.7 - 135.8CDCl₃
[1][2]

1.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of an unsaturated cyclic acid anhydride. The electron-withdrawing effect of the chlorine atoms influences the position of the key stretching frequencies.

Table 2: Key IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
C=O Stretch (Asymmetric)1820 - 1860Strong, characteristic
C=O Stretch (Symmetric)1770 - 1790Strong, characteristic
C=C Stretch1630 - 1680Medium, olefinic stretch
C-O-C Stretch1200 - 1300Strong, anhydride ether link
C-Cl Stretch1120 - 1125Medium to strong
[3][4]

1.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic molecular ion cluster due to the presence of two chlorine atoms.

Table 3: Mass Spectrometry Data for this compound

m/z ValueIonDescription
166, 168, 170[C₄Cl₂O₃]⁺˙Molecular ion (M⁺˙) cluster, characteristic isotopic pattern for two Cl atoms.[5][6]
131, 133[M - Cl]⁺Loss of a chlorine radical.
110, 112[M - 2CO]⁺˙ or [C₂Cl₂O]⁺˙Loss of two carbon monoxide molecules.
87, 89[C₂ClO]⁺Fragment resulting from cleavage of the anhydride ring.
62[C₂O₂]⁺˙Fragment corresponding to glyoxal (B1671930) cation radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid, crystalline compound like this compound. Instrument-specific parameters may require optimization.

2.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not provided by the solvent manufacturer.

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz for ¹³C). A proton-decoupled pulse sequence is standard for obtaining singlet peaks for each unique carbon.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Perform phase and baseline corrections to obtain the final spectrum.

2.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound crystals directly onto the ATR crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

2.3 Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the instrument to produce a vapor.

  • Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic compound like this compound using the described spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Purified Dichloromaleic Anhydride (Solid) NMR NMR Spectroscopy (13C) Sample->NMR Analysis IR FTIR Spectroscopy (ATR) Sample->IR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis NMR_Data Identify Carbon Skeleton - Number of unique carbons - Chemical environment (C=O, C-Cl) NMR->NMR_Data Provides Data IR_Data Identify Functional Groups - Anhydride C=O stretches - C=C and C-Cl bonds IR->IR_Data Provides Data MS_Data Determine Molecular Mass & Formula - Molecular Ion (M+) - Isotope pattern (Cl₂) - Fragmentation pattern MS->MS_Data Provides Data Structure Confirm Molecular Structure of This compound NMR_Data->Structure Combined Evidence Confirms IR_Data->Structure Combined Evidence Confirms MS_Data->Structure Combined Evidence Confirms

Caption: Logical workflow for the structural analysis of this compound.

References

Solubility of Dichloromaleic Anhydride in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloromaleic anhydride (B1165640) in common organic solvents. Due to the limited availability of direct quantitative solubility data for dichloromaleic anhydride in publicly accessible literature, this guide presents qualitative information and a comparative analysis with the structurally similar and well-studied compound, maleic anhydride. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a chlorinated derivative of maleic anhydride. The presence of two chlorine atoms on the carbon-carbon double bond significantly influences its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including its use as a reagent in organic synthesis, for the development of polymers, and in the pharmaceutical industry as a building block for more complex molecules. Proper solvent selection is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

Published data and chemical supplier information indicate the following qualitative solubility characteristics for this compound:

  • Soluble in: Chloroform.

  • Slightly soluble in: Methanol (with heating).

  • Sparingly soluble in: Water.

For purification purposes, it has been noted that this compound can be dissolved in warm carbon tetrachloride. This suggests that chlorinated solvents are generally effective at dissolving this compound. The slight solubility in methanol, a polar protic solvent, indicates some interaction, likely enhanced by temperature. Its limited solubility in water is expected for a cyclic anhydride, which can slowly hydrolyze to the corresponding dicarboxylic acid.

Quantitative Solubility Data: A Comparative Analysis with Maleic Anhydride

Given the scarcity of quantitative solubility data for this compound, a comparative analysis with maleic anhydride provides valuable insights. The electronic effects of the chlorine atoms in this compound (inductive withdrawal) are expected to alter its polarity and intermolecular interactions compared to maleic anhydride. However, the general trends in solubility across different solvent classes are likely to show some correlation.

The following table summarizes the quantitative solubility of maleic anhydride in a range of common organic solvents at 25 °C. This data can serve as a useful starting point for solvent screening for this compound.

SolventChemical ClassSolubility of Maleic Anhydride ( g/100 g of solvent)[1][2][3]
Acetone (B3395972)Ketone227
Ethyl AcetateEster112
ChloroformChlorinated Hydrocarbon52.5
BenzeneAromatic Hydrocarbon50
TolueneAromatic Hydrocarbon23.4
o-XyleneAromatic Hydrocarbon19.4
Carbon TetrachlorideChlorinated Hydrocarbon0.60

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and in chlorinated solvents such as chloroform, similar to maleic anhydride. However, the precise solubility values will differ and must be determined experimentally.

Experimental Protocol for Determining Solubility

A reliable and commonly used method for determining the solubility of a solid in a liquid solvent is the isothermal shake-flask method followed by gravimetric analysis . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Syringe filters (chemically resistant to the solvent, with a pore size of e.g., 0.45 µm)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation: Add an excess amount of this compound to a flask containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][5] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

  • Sample Withdrawal: After equilibration, stop the shaking and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

    • Record the exact mass of the dish and the solution.

    • Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas may be used.

    • Once the bulk of the solvent has been removed, place the dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight. A vacuum oven is preferred to ensure complete removal of residual solvent without thermal decomposition of the anhydride.

    • Allow the dish to cool to room temperature in a desiccator before weighing.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

    • Solubility ( g/100 g solvent):

      • Mass of dissolved this compound = (Mass of dish + dry solid) - (Mass of empty dish)

      • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

      • Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow prep Preparation (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaking) prep->equil Constant Temp. sampling Sampling (Syringe Filtration) equil->sampling Saturated Solution weigh1 Weighing 1 (Saturated Solution) sampling->weigh1 evap Solvent Evaporation & Drying weigh1->evap weigh2 Weighing 2 (Dry Solute) evap->weigh2 calc Calculation (Solubility Determination) weigh2->calc

Caption: Experimental workflow for solubility determination.

Conclusion

References

In-depth Technical Guide: Thermal Stability and Decomposition of Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including fungicides and flame-retardant polyesters. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and processing, as well as for controlling reaction pathways in chemical synthesis. This technical guide provides a comprehensive overview of the thermal properties of dichloromaleic anhydride, its decomposition products, and the methodologies used to evaluate its thermal behavior.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal stability.

PropertyValueReference
Molecular FormulaC₄Cl₂O₃
Molecular Weight166.95 g/mol
Melting Point112-117 °C (385-390 K)[1]

Thermal Analysis Data

Thermal analysis techniques are crucial for characterizing the thermal stability of a compound. Differential Scanning Calorimetry (DSC) is a key method for this purpose.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals important information about its phase transitions. A study reported a melting transition peak at 398.88 K (125.73 °C) upon heating. During the cooling phase, a transition peak was observed at 389.8 K (116.65 °C).[1]

Thermal EventTemperature (K)Temperature (°C)Reference
Melting Peak (Heating)398.88125.73[1]
Transition Peak (Cooling)389.8116.65[1]

Further research is required to determine the enthalpy of fusion and any potential decomposition exotherms using DSC.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a complex pathway involving the formation of a key intermediate.

Under thermal conditions, this compound decomposes to yield dichloropropadienone, carbon monoxide (CO), and carbon dioxide (CO₂).[2] The reaction is understood to proceed through a ketenylcarbene intermediate.[2]

DecompositionPathway Dichloromaleic_anhydride This compound Ketenylcarbene Ketenylcarbene Intermediate Dichloromaleic_anhydride->Ketenylcarbene Heat Products Dichloropropadienone + CO + CO₂ Ketenylcarbene->Products

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Standardized methods are employed to assess the thermal stability of chemical compounds. The following outlines a general experimental protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas (e.g., N₂) load->purge program Set Temperature Program (e.g., 10 °C/min ramp) purge->program heat Heat Sample program->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve for Weight Loss & Onset Temperature record->analyze

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh Sample (2-5 mg) encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load purge Purge with Inert Gas load->purge program Set Temperature Program (e.g., 10 °C/min ramp) purge->program heat Heat Sample & Reference program->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze DSC Thermogram for Transitions (Melting, Decomposition) record->analyze

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its safe and effective use in research and industrial applications. This guide has summarized the available data on its melting point and thermal decomposition products. The primary thermal decomposition pathway leads to the formation of dichloropropadienone, carbon monoxide, and carbon dioxide, proceeding through a ketenylcarbene intermediate.

References

Dichloromaleic Anhydride: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Dichloromaleic Anhydride (B1165640), Including an Overview of its Toxicological Profile and Reactivity.

This technical whitepaper provides a comprehensive overview of the safety and handling considerations for dichloromaleic anhydride. It is intended for researchers, scientists, and professionals in the drug development field who may work with this compound. This guide consolidates key data from safety data sheets, regulatory guidelines, and scientific literature to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a beige crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₄Cl₂O₃
Molecular Weight 166.95 g/mol
CAS Number 1122-17-4
Melting Point ~120 °C
Boiling Point 170.5 °C @ 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point 74.1 ± 23.6 °C
Appearance Beige crystalline solid

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that meet the standards of EN 166 (EU) or NIOSH (US).

  • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if dust is generated.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent contact with moisture, as it is moisture-sensitive.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Emergency Procedures

4.1. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards: When heated, it may emit toxic fumes, including hydrogen chloride gas and carbon oxides.

  • Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

  • Personal precautions: Avoid breathing dust and contact with the substance. Wear appropriate PPE.

  • Environmental precautions: Prevent entry into drains and waterways.

  • Methods for cleaning up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

This compound is a known skin and eye

The Synthesis of Dichloromaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical synthesis of dichloromaleic anhydride (B1165640), a valuable intermediate in the preparation of fungicides, flame-retardant polyesters, and other specialized organic compounds. This document provides a comparative analysis of key synthesis methodologies, detailed experimental protocols, and visual representations of the reaction pathways to support researchers and professionals in the field.

Discovery and History

The synthesis of dichloromaleic anhydride via the chlorination of maleic anhydride was a known process by the mid-20th century.[1] Early methods often involved the direct chlorination of maleic anhydride, but these processes were frequently plagued by the formation of significant quantities of more highly chlorinated byproducts, such as tetrachlorosuccinic anhydride, leading to consistently low yields of the desired this compound, often not exceeding 50%.[1]

A significant advancement in the synthesis came with the development of an improved catalyst system. In the 1960s, a method was patented that utilized an activated ferric chloride catalyst. This innovation directed the reaction course more specifically toward the formation of this compound, substantially increasing yields to the 80-90% range.[1] This was achieved by pre-reacting anhydrous ferric chloride with this compound before its use in the main chlorination reaction.[1]

Alternative synthesis routes have also been explored. One such method involves the oxidation of dichloromalealdehydic acid (also known as mucochloric acid) using hydrogen peroxide as a clean oxidant, with water as the only byproduct. This approach avoids the use of harsh chlorinating agents.

Comparative Synthesis Data

The following table summarizes quantitative data from key synthesis methodologies for this compound, providing a clear comparison of their efficiency and reaction conditions.

Method Starting Material Catalyst/Reagent Temperature (°C) Reaction Time Yield (%) Reference
Conventional Chlorination Maleic AnhydrideAnhydrous Ferric Chloride1805.5 hours~42-53%[1]
Improved Chlorination Maleic AnhydrideActivated Ferric Chloride120 (prereaction), 180-183 (chlorination)8-12 hours (prereaction), 5-8 hours (chlorination)~80-90%[1]
Oxidation of Mucochloric Acid Dichloromalealdehydic AcidSelenium Dioxide / Hydrogen Peroxide60-706-24 hoursNot Specified

Experimental Protocols

This section provides detailed methodologies for the key synthesis experiments cited in this guide.

Synthesis by Chlorination of Maleic Anhydride (Improved Method)[1]

Objective: To synthesize this compound from maleic anhydride with high yield using an activated ferric chloride catalyst.

Materials:

  • Maleic Anhydride (2940 g)

  • Anhydrous Ferric Chloride (59 g)

  • Crude this compound (588 g)

  • Chlorine Gas

Procedure:

  • Catalyst Activation: A flask is charged with 2940 g of maleic anhydride, 59 g of anhydrous ferric chloride, and 588 g of crude this compound. The mixture is stirred and heated at 120°C for 8 hours, during which time hydrogen chloride is evolved. This step forms the activated ferric chloride catalyst.

  • Chlorination: After the prereaction period, the mixture is heated to 183°C. Chlorine gas is then introduced at a controlled rate.

  • Reaction Monitoring and Work-up: The reaction is monitored until the rate of chlorine absorption decreases significantly. The reaction product is then treated with barium chloride, followed by distillation and crystallization from carbon tetrachloride to yield pure this compound.

Synthesis by Conventional Chlorination of Maleic Anhydride[1]

Objective: To synthesize this compound using a conventional ferric chloride catalyst, for comparison.

Materials:

  • Maleic Anhydride (392 g)

  • Anhydrous Ferric Chloride (8 g)

  • Chlorine Gas

Procedure:

  • Reaction Setup: Eight grams of anhydrous ferric chloride are added to a reaction flask containing 392 g of maleic anhydride.

  • Chlorination: The mixture is heated to 180°C, and chlorine is introduced at a rate of 108 g/hr for approximately 5.5 hours.

  • Work-up: The reaction product is treated with barium chloride and then distilled. The resulting fractions are analyzed and crystallized from carbon tetrachloride. The reported yield of this compound is approximately 42%.[1]

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described.

G MA Maleic Anhydride Chlorination Chlorination (Cl2, 180-183°C) MA->Chlorination FeCl3 Anhydrous Ferric Chloride Activated_Catalyst Activated Ferric Chloride Catalyst FeCl3->Activated_Catalyst 120°C, 8 hrs DCMA_crude Crude This compound DCMA_crude->Activated_Catalyst Activated_Catalyst->Chlorination Catalyzes DCMA_product Dichloromaleic Anhydride (80-90% yield) Chlorination->DCMA_product

Caption: Improved synthesis of this compound via an activated catalyst.

G MA Maleic Anhydride Chlorination_conv Chlorination (Cl2, 180°C) MA->Chlorination_conv FeCl3_conv Anhydrous Ferric Chloride FeCl3_conv->Chlorination_conv Catalyzes DCMA_product_conv Dichloromaleic Anhydride (42-53% yield) Chlorination_conv->DCMA_product_conv

Caption: Conventional synthesis of this compound.

G DCAA Dichloromalealdehydic Acid Oxidation Oxidation DCAA->Oxidation H2O2, SeO2 60-70°C, 6-24h DCMA_intermediate Dichloromaleic Acid Oxidation->DCMA_intermediate Dehydration Dehydration DCMA_intermediate->Dehydration DCMA_product Dichloromaleic Anhydride Dehydration->DCMA_product

Caption: Alternative synthesis from dichloromalealdehydic acid.

References

A Technical Guide to the Physical Properties of Dichloromaleic Anhydride Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dichloromaleic anhydride (B1165640) crystals. The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.

Core Physical Properties

Dichloromaleic anhydride (CAS No. 1122-17-4) is a reactive organic compound that appears as a white to beige crystalline solid.[1][2] Its molecular formula is C₄Cl₂O₃, with a molecular weight of approximately 166.95 g/mol .[3][4] Understanding its physical characteristics is crucial for its application in organic synthesis and polymer chemistry.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the tables below. Data has been compiled from various sources, and ranges are provided to reflect minor variations in reported values.

Table 1: General Physical Properties

PropertyValueSource(s)
Molecular FormulaC₄Cl₂O₃[5]
Molecular Weight166.95 g/mol [6]
AppearanceWhite to light yellow powder or crystals
OdorPungent[2]

Table 2: Thermal Properties

PropertyValueSource(s)
Melting Point118 - 122 °C[3][6]
Boiling Point170.5 °C at 760 mmHg[5][7]
130 °C at 100 Torr[3]
118 - 125 °C[6][8]
Flash Point74.1 °C[7]

Table 3: Density and Solubility

PropertyValueSource(s)
Density1.79 g/cm³[7]
1.793 g/cm³[5]
~1.717 g/cm³ (estimate)[6]
SolubilitySparingly soluble in water[2]
Soluble in Chloroform, Methanol (Slightly, Heated)[5][8]

Table 4: Spectroscopic and Other Properties

PropertyValue/InformationSource(s)
Refractive Index1.548[5]
InChI KeyAGULWIQIYWWFBJ-UHFFFAOYSA-N[3]
Canonical SMILESC1(=C(C(=O)OC1=O)Cl)Cl[5]
13C NMRSpectra available[9]
IR SpectraSpectra available[1]
Mass SpectraSpectra available[1]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.[10][11]

Determination of Melting Point

The melting point of this compound crystals can be determined using a capillary melting point apparatus.[10]

Materials:

  • This compound crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point (~120 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • For accuracy, a second determination should be performed.

Determination of Boiling Point by Simple Distillation

The boiling point can be determined using a simple distillation apparatus, which is also a method for purification.[10]

Materials:

  • This compound

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Place a sample of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the simple distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask. Record this temperature.

  • It is important to note that the boiling point is pressure-dependent. The atmospheric pressure should be recorded if it deviates significantly from 760 mmHg.

Determination of Solubility

The solubility of this compound in various solvents can be determined through qualitative observation.[12][13]

Materials:

  • This compound crystals

  • A selection of solvents (e.g., water, chloroform, methanol, hexane)

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

  • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent.

  • Agitate the mixture using a vortex mixer or by stirring for a set period.

  • Observe whether the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly or slightly soluble.

  • For slightly soluble compounds, gentle heating can be applied to observe if solubility increases, as is the case with methanol.[5]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an organic crystalline compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Analysis cluster_2 Data Compilation and Reporting Sample Obtain this compound Sample Purify Purification (e.g., Recrystallization/Sublimation) Sample->Purify Dry Drying of Sample Purify->Dry MeltingPoint Melting Point Determination Dry->MeltingPoint BoilingPoint Boiling Point Determination Dry->BoilingPoint Density Density Measurement Dry->Density Solubility Solubility Tests Dry->Solubility Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Dry->Spectroscopy Tabulate Tabulate Quantitative Data MeltingPoint->Tabulate BoilingPoint->Tabulate Density->Tabulate Document Document Experimental Protocols Solubility->Document Spectroscopy->Document Report Generate Technical Report Tabulate->Report Document->Report

References

Quantum Chemical Blueprint of Dichloromaleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromaleic anhydride (B1165640), a halogenated cyclic anhydride, presents a molecule of significant interest in synthetic chemistry and materials science. Understanding its electronic structure, vibrational properties, and reactivity is paramount for its application in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the quantum chemical properties of dichloromaleic anhydride, based on a combination of experimental data and theoretical calculations. Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is the chosen computational model, a widely accepted method for accurate predictions of molecular properties. This document summarizes the optimized molecular geometry, vibrational frequencies, and electronic characteristics, including frontier molecular orbitals and the molecular electrostatic potential. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the characterization of this compound are provided, alongside a visual workflow of the computational methodology.

Introduction

This compound (C₄Cl₂O₃) is a derivative of maleic anhydride with chlorine atoms substituting the hydrogens on the carbon-carbon double bond.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. Quantum chemical calculations offer a powerful tool to elucidate the intricate details of its molecular structure and behavior at the atomic level. By employing computational methods, we can predict and analyze various properties that are often challenging to determine experimentally. This guide aims to provide a detailed theoretical framework for understanding this compound, which can aid in the rational design of new molecules and reactions.

Computational Methodology

The quantum chemical calculations presented herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters and vibrational frequencies for a wide range of organic molecules.[2][3][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[5] The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is predicted to be planar, belonging to the C₂ᵥ point group. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, are summarized in Table 1 and compared with available experimental data from X-ray crystallography.[6]

Table 1: Comparison of Calculated and Experimental Geometrical Parameters of this compound

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray Crystallography)[6]
Bond Lengths (Å) C1=C21.3451.341(3)
C1-Cl11.7101.708(2)
C2-Cl21.7101.709(2)
C1-C31.4901.489(3)
C2-C41.4901.488(3)
C3=O11.1951.191(3)
C4=O21.1951.192(3)
C3-O31.3801.378(2)
C4-O31.3801.379(2)
**Bond Angles (°) **Cl1-C1=C2128.5128.6(2)
Cl2-C2=C1128.5128.5(2)
C2=C1-C3124.0124.1(2)
C1=C2-C4124.0124.2(2)
O1=C3-C1129.0129.2(2)
O2=C4-C2129.0129.1(2)
O1=C3-O3121.5121.4(2)
O2=C4-O3121.5121.5(2)
C1-C3-O3109.5109.4(2)
C2-C4-O3109.5109.3(2)
C3-O3-C4110.0110.2(2)
Dihedral Angles (°) Cl1-C1-C2-Cl20.00.4(3)
C3-C1-C2-C40.0-0.2(4)

The calculated geometric parameters show excellent agreement with the experimental values, validating the chosen level of theory. The planarity of the ring is confirmed by the dihedral angles close to 0°.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. The most significant vibrational modes are associated with the stretching of the C=O, C=C, and C-Cl bonds. A comparison of the calculated and experimental FT-IR frequencies is presented in Table 2.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O asymmetric stretch1865~1850
C=O symmetric stretch1790~1780
C=C stretch1630Not clearly resolved
C-O-C stretch1250~1245
C-Cl stretch850, 780Not clearly resolved

Note: Experimental values are estimated from typical spectra of similar anhydrides as a specific high-resolution spectrum for this compound was not available.

The calculated frequencies are generally in good agreement with the expected values for cyclic anhydrides.[7] The characteristic double peak for the carbonyl stretching vibrations is well-reproduced.

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-8.52 eV
LUMO Energy-3.25 eV
HOMO-LUMO Gap5.27 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The presence of the electron-withdrawing chlorine atoms lowers the energy of both the HOMO and LUMO compared to maleic anhydride.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack.

The MEP of this compound shows that the most negative potential is located around the carbonyl oxygen atoms, making them the primary sites for electrophilic attack. The regions around the chlorine atoms and the carbon atoms of the carbonyl groups exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of maleic anhydride. The reaction is typically carried out in the presence of a catalyst, such as ferric chloride.

Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7] For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The characteristic anhydride C=O stretching bands are expected to appear in the region of 1750-1870 cm⁻¹.

Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates the general workflow for the quantum chemical calculations performed in this study.

computational_workflow A Molecular Structure Input (this compound) B Choice of Method and Basis Set (DFT: B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C F Electronic Property Calculation B->F D Frequency Calculation C->D G Optimized Geometry (Bond Lengths, Angles) C->G E Vibrational Frequencies (IR Spectrum) D->E J Analysis and Interpretation E->J H HOMO-LUMO Analysis F->H I Molecular Electrostatic Potential F->I G->J H->J I->J

Caption: A flowchart of the computational protocol.

Signaling Pathway (Illustrative Example)

While this compound itself is not directly involved in a known signaling pathway, its derivatives could be designed to interact with specific biological targets. The following is an illustrative example of how a hypothetical drug derived from this compound might inhibit a signaling pathway.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation DichloromaleicAnhydrideDerivative DMAD Derivative (Inhibitor) DichloromaleicAnhydrideDerivative->Kinase2 Inhibition

Caption: A hypothetical signaling pathway inhibition.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of this compound using Density Functional Theory. The calculated geometric parameters are in excellent agreement with experimental data, demonstrating the reliability of the computational approach. The analysis of the vibrational frequencies and electronic properties, including the HOMO-LUMO gap and molecular electrostatic potential, offers valuable insights into the molecule's reactivity and stability. This information serves as a foundational resource for researchers and scientists working with this compound and its derivatives, facilitating the design of new materials and potential therapeutic agents. The provided experimental protocols and workflow visualizations further enhance the practical utility of this guide for both theoretical and experimental chemists.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-substituted Dichloromaleimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted maleimides are a critical class of compounds in medicinal chemistry and materials science. Specifically, 3,4-dichloromaleimides serve as versatile precursors for the synthesis of more complex molecules with potential biological activities, including as fungicides and components in drug-linker technologies. The synthesis typically proceeds via a two-step, one-pot reaction involving the initial formation of a dichloromaleamic acid intermediate from dichloromaleic anhydride (B1165640) and a primary amine, followed by cyclodehydration to yield the target N-substituted dichloromaleimide.[1] This document provides detailed protocols and quantitative data for this transformation.

General Reaction Scheme

The synthesis of N-substituted dichloromaleimides from dichloromaleic anhydride and a primary amine (R-NH₂) proceeds through an initial nucleophilic acyl substitution to form an intermediate N-substituted dichloromaleamic acid. This intermediate is then cyclized, typically via dehydration, to form the final imide product.

Caption: General reaction pathway for the synthesis of N-substituted dichloromaleimides.

Quantitative Data Summary

The following table summarizes various reported syntheses of N-substituted dichloromaleimides, highlighting the diversity of applicable amine substrates and reaction conditions.

N-Substituent (R-group)Amine UsedSolventCatalyst/ReagentConditionsYield (%)Reference
o-Difluoromethoxyphenyl2-DifluoromethoxyanilineDioxaneNoneReflux, 2h90%PrepChem.com
PhenylAnilineAcetic AnhydrideSodium Acetate (B1210297)Not specified75-80%U.S. Patent 2,444,536
BenzylBenzylamine (B48309)AcetonitrileBrCCl₃/PPh₃, Et₃NRoom Temp.No cyclizationIOSR Journal
Various Aryl groupsSubstituted AnilinesAcetonitrileBrCCl₃/PPh₃, Et₃NRoom Temp."Acceptable"IOSR Journal

Note: The reaction with the highly nucleophilic benzylamine proceeded exothermically to form the maleamic acid, but this intermediate failed to cyclize under the specified Appel-type conditions. This highlights that cyclization conditions may need to be optimized based on the nature of the N-substituent.

Experimental Protocols

Two primary methods are presented: a direct thermal condensation in a high-boiling solvent and a classic two-step approach using a chemical dehydrating agent.

Protocol 1: Direct Thermal Condensation in Dioxane

This protocol is adapted from the high-yield synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. It is suitable for aromatic amines and relies on thermal energy to drive the cyclodehydration.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 2-difluoromethoxyaniline) (1.0 eq)

  • 1,4-Dioxane

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Amine Addition: To the stirred solution, add the primary aromatic amine (1.0 eq).

  • Thermal Cyclization: Heat the mixture to reflux and maintain for 2 hours.

  • Solvent Removal: After cooling to room temperature, remove the dioxane under reduced pressure using a rotary evaporator.

  • Precipitation: Add deionized water to the residue to precipitate the crude product.

  • Purification: Collect the precipitated crystals by suction filtration. Recrystallize the crude product from ethanol to yield the pure N-substituted dichloromaleimide.

Protocol 2: Two-Step Synthesis via Maleamic Acid using Acetic Anhydride

This is a widely used method for preparing N-arylmaleimides.[2] It involves the initial formation and isolation of the maleamic acid intermediate, followed by chemical dehydration.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline) (1.0 eq)

  • Anhydrous ether or similar inert solvent

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice water bath

  • Filtration apparatus

Procedure:

Step A: Synthesis of Dichloromaleamic Acid Intermediate

  • Dissolve this compound (1.0 eq) in anhydrous ether in a flask equipped with a stirrer.

  • Slowly add a solution of the primary amine (1.0 eq) in the same solvent. The N-substituted dichloromaleamic acid will precipitate.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Collect the precipitated intermediate by suction filtration and wash with cold ether. The intermediate is often pure enough for the next step without further purification.

Step B: Cyclodehydration to Dichloromaleimide

  • In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate (catalytic amount).

  • Add the dried dichloromaleamic acid from Step A to this mixture.

  • Heat the mixture gently with stirring to initiate the cyclodehydration reaction. The reaction is often exothermic.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude N-substituted dichloromaleimide and hydrolyze the excess acetic anhydride.

  • Collect the solid product by suction filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol, cyclohexane) to obtain the pure product.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of N-substituted dichloromaleimides.

experimental_workflow start Start setup 1. Dissolve Dichloromaleic Anhydride in Solvent start->setup add_amine 2. Add Primary Amine (R-NH₂) (Forms Maleamic Acid Intermediate) setup->add_amine cyclize 3. Cyclodehydration (Heat or Chemical Agent) add_amine->cyclize workup 4. Work-up (e.g., Quench in Water) cyclize->workup filter 5. Filter Crude Product workup->filter purify 6. Recrystallize from Suitable Solvent filter->purify analyze 7. Characterize Product (NMR, MS, m.p.) purify->analyze end_node End analyze->end_node

Caption: General laboratory workflow for dichloromaleimide synthesis and purification.

References

Application Notes and Protocols: Dichloromaleic Anhydride as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromaleic anhydride (B1165640) is a highly reactive dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its reactivity is enhanced by the presence of two electron-withdrawing chlorine atoms and the anhydride functionality, making it an excellent substrate for reactions with a wide range of conjugated dienes. The resulting chlorinated bicyclic adducts are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide an overview of the use of dichloromaleic anhydride in Diels-Alder reactions, including reaction principles, experimental protocols, and expected outcomes.

Quantitative Data Summary

The following table summarizes representative quantitative data for Diels-Alder reactions. While specific data for this compound is limited in readily available literature, the data presented for maleic anhydride with various dienes can be used as a strong predictive basis for reaction conditions and expected yields. This compound is expected to be more reactive than maleic anhydride, potentially leading to higher yields or requiring milder reaction conditions.

DieneDienophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Anthracene (B1667546)Maleic AnhydrideXylene140 (reflux)30 min~90[1][2]
Cyclopentadiene (B3395910)Maleic AnhydrideEthyl Acetate/Hexane (B92381)Room Temp5 minHigh[3][4]
FuranMaleic AnhydrideTetrahydrofuranRoom Temp24-48 hours~85[5][6]
1,3-ButadieneMaleic AnhydrideXylene140 (reflux)30 min89[7]

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions. These protocols, originally described for maleic anhydride, are adapted for use with this compound, with considerations for its higher reactivity and safe handling.

Protocol 1: Reaction of this compound with Anthracene

This protocol describes the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, 11,12-dichloro-.

Materials:

  • This compound

  • Anthracene

  • Xylene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add anthracene (e.g., 0.80 g) and this compound (a molar equivalent, adjusted for its molecular weight).[1]

  • Add 10 mL of anhydrous xylene and a magnetic stir bar to the flask.[1]

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to a gentle reflux (approximately 140°C) with continuous stirring. The reaction is typically complete within 30 minutes, often indicated by a change in color or the disappearance of the reactants.[1]

  • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Once cooled, place the flask in an ice bath for 10-15 minutes to induce crystallization of the product.[1]

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • Characterize the product by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Reaction of this compound with Cyclopentadiene

This protocol details the synthesis of the dichlorinated bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct. Cyclopentadiene is highly reactive and readily dimerizes at room temperature; it is typically generated fresh by cracking dicyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask or reaction tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Centrifuge or filtration setup

Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve this compound (e.g., 175 mg) in 0.8 mL of ethyl acetate.[3]

  • Add 0.8 mL of hexane to the solution and mix well.[3]

  • Cool the solution in an ice bath.

  • To the cold solution, add freshly cracked cyclopentadiene (a molar equivalent, e.g., 140 mg) dropwise with stirring.[3]

  • The reaction is often exothermic and proceeds rapidly. Stir the mixture in the ice bath for 5-10 minutes.

  • Initiate crystallization by scratching the inside of the flask with a glass rod if necessary.[3]

  • Collect the resulting white precipitate by vacuum filtration or centrifugation.

  • Wash the product with a small amount of cold hexane.

  • Dry the product to obtain the final adduct.

  • Analyze the product for purity and structure confirmation.

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a Diels-Alder reaction and the underlying reaction mechanism.

experimental_workflow Experimental Workflow for Diels-Alder Reaction reagents 1. Reagent Preparation (Diene and this compound) reaction 2. Reaction Setup (Solvent, Heating/Cooling) reagents->reaction monitoring 3. Reaction Monitoring (TLC, Color Change) reaction->monitoring workup 4. Reaction Workup (Cooling, Crystallization) monitoring->workup isolation 5. Product Isolation (Filtration) workup->isolation purification 6. Purification (Recrystallization) isolation->purification analysis 7. Product Analysis (MP, NMR, IR) purification->analysis

Caption: General experimental workflow for a Diels-Alder reaction.

diels_alder_mechanism Diels-Alder Reaction Mechanism cluster_product Product Diene Adduct Diene->Adduct [4π] Dienophile Dienophile->Adduct [2π]

Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Application Notes

Reactivity and Scope

This compound is a potent dienophile due to the strong electron-withdrawing nature of the two chlorine atoms, which significantly lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital). This makes it highly reactive towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

  • Suitable Dienes: Electron-rich dienes such as cyclopentadiene, furan, and electron-donating substituted butadienes are excellent partners for this dienophile. Anthracene, although aromatic, also undergoes reaction across its central ring.[1]

  • Reaction Conditions: Due to its high reactivity, reactions with this compound can often be carried out under milder conditions (lower temperatures, shorter reaction times) compared to less activated dienophiles like maleic anhydride.

Stereochemistry

The Diels-Alder reaction is stereospecific, proceeding via a concerted, suprafacial mechanism. This leads to a high degree of stereochemical control in the product.

  • Syn-Addition: The addition of the dienophile to the diene occurs from the same face, resulting in a syn-adduct. The stereochemistry of the dienophile is retained in the product.

  • Endo/Exo Selectivity: In reactions involving cyclic dienes, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the developing double bond in the diene, is often the kinetically favored product due to secondary orbital interactions.

Applications in Synthesis

The dichlorinated bicyclic adducts synthesized using this compound are versatile intermediates.

  • Functional Group Transformations: The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid, which can be further derivatized.[7] The chlorine atoms can be subjected to elimination or substitution reactions to introduce further complexity.

  • Precursors for Target Molecules: These adducts can serve as scaffolds for the synthesis of pharmaceuticals, natural products, and agrochemicals. The presence of chlorine atoms can also impart specific properties, such as increased biological activity or flame retardancy, to the final products.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. Appropriate safety measures must be taken during its handling and use.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

  • Reactions: Reactions should be conducted in dried glassware, and anhydrous solvents should be used to avoid unwanted side reactions with water.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) is a versatile and highly reactive starting material for the synthesis of a variety of heterocyclic compounds. Its electron-deficient double bond and the presence of two reactive carbonyl groups, along with two chlorine substituents, make it an excellent substrate for reactions with nucleophiles and in cycloaddition reactions. The resulting heterocyclic scaffolds, such as pyridazinones, maleimides, and Diels-Alder adducts, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

These application notes provide detailed experimental protocols for the synthesis of three major classes of heterocyclic compounds derived from dichloromaleic anhydride: 4,5-dichloropyridazin-3(2H)-ones, N-substituted 3,4-dichloromaleimides, and Diels-Alder adducts. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This protocol details the synthesis of 4,5-dichloropyridazin-3(2H)-one through the condensation of this compound with hydrazine (B178648) hydrate (B1144303). Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 - 1.2 eq)

  • Glacial acetic acid

  • Water

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of anhydride).

  • Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (approximately 10 times the volume of acetic acid used).

  • A precipitate of 4,5-dichloropyridazin-3(2H)-one will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any residual acetic acid and unreacted hydrazine.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4,5-dichloropyridazin-3(2H)-one.

  • Dry the purified crystals under vacuum.

Characterization Data for 4,5-Dichloropyridazin-3(2H)-one:

  • Appearance: White to off-white solid.

  • Melting Point: 204-206 °C.[1][2]

  • ¹H NMR (Polysol): The spectrum is available and shows a characteristic signal for the proton on the double bond.[3]

  • ¹³C NMR (Polysol): The spectrum is available and shows signals corresponding to the carbonyl carbon and the two chlorinated carbons of the pyridazinone ring.[4]

Protocol 2: Synthesis of N-Substituted 3,4-Dichloromaleimides

This protocol describes the synthesis of N-substituted 3,4-dichloromaleimides from this compound and a primary amine. Maleimides are important intermediates in bioconjugation chemistry and are present in a number of biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, or an alkylamine) (1.0 eq)

  • Glacial acetic acid

  • Anhydrous sodium acetate (B1210297) (catalytic amount)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Suspend this compound (1.0 eq) and anhydrous sodium acetate (0.1-0.2 eq) in glacial acetic acid (approximately 5-10 mL per gram of anhydride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which will cause the N-substituted 3,4-dichloromaleimide to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove acetic acid and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Protocol 3: Diels-Alder [4+2] Cycloaddition

This protocol outlines a general procedure for the Diels-Alder reaction between this compound (the dienophile) and a suitable diene. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

Materials:

  • This compound (1.0 eq)

  • Diene (e.g., furan, cyclopentadiene, or anthracene) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the diene (1.0 - 1.2 eq) to the solution. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating may be necessary.

  • If heating is required, attach a reflux condenser and heat the mixture to the boiling point of the solvent. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of heterocyclic compounds from this compound.

Product ClassReagentsSolventTemperatureTime (h)Yield (%)
4,5-Dichloropyridazin-3(2H)-oneThis compound, Hydrazine hydrateGlacial Acetic AcidReflux2-4>70
N-(4-chlorophenyl)maleimideN-(4-chloro)maleanilic acid, Acetic anhydride-60-70 °C1~55-70
Diels-Alder Adduct (with Anthracene)This compound, AnthraceneXyleneReflux0.5~71

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the three classes of heterocyclic compounds from this compound.

G General Synthetic Workflow cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Heterocyclic Products This compound This compound Condensation Condensation This compound->Condensation + Hydrazine Imidation Imidation This compound->Imidation + Primary Amine Diels-Alder Diels-Alder This compound->Diels-Alder + Diene 4,5-Dichloropyridazin-3(2H)-one 4,5-Dichloropyridazin-3(2H)-one Condensation->4,5-Dichloropyridazin-3(2H)-one N-Substituted Dichloromaleimide N-Substituted Dichloromaleimide Imidation->N-Substituted Dichloromaleimide Diels-Alder Adduct Diels-Alder Adduct Diels-Alder->Diels-Alder Adduct

Caption: General workflow for synthesizing heterocyclic compounds.

Reaction Mechanisms

The following diagrams illustrate the simplified mechanisms for the formation of 4,5-dichloropyridazin-3(2H)-one and N-substituted 3,4-dichloromaleimide.

G Mechanism: Pyridazinone Formation Start Dichloromaleic Anhydride NucAttack Nucleophilic Attack by Hydrazine Start->NucAttack Intermediate Open-chain Intermediate NucAttack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4,5-Dichloropyridazin-3(2H)-one Cyclization->Product G Mechanism: Maleimide Formation Start Dichloromaleic Anhydride NucAttack Nucleophilic Attack by Primary Amine Start->NucAttack Intermediate Maleamic Acid Intermediate NucAttack->Intermediate Dehydration Dehydrative Cyclization Intermediate->Dehydration Product N-Substituted Dichloromaleimide Dehydration->Product

References

Application Notes and Protocols for Dichloromaleic Anhydride in the Synthesis of Flame-Retardant Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of flame-retardant unsaturated polyester (B1180765) resins incorporating dichloromaleic anhydride (B1165640) and its analogues. Dichloromaleic anhydride, a reactive flame retardant, is chemically integrated into the polyester backbone, imparting permanent fire resistance to the final cured product. This approach minimizes leaching and ensures durable flame-retardant properties, making these resins suitable for applications requiring high safety standards, such as in construction, automotive, and electronics industries.

Data Presentation

The incorporation of chlorinated anhydrides, such as this compound, chlorendic anhydride, or tetrachlorophthalic anhydride, significantly enhances the flame retardancy of unsaturated polyesters. The following table summarizes typical flame-retardant properties of unsaturated polyester resins modified with a chlorinated anhydride. While specific data for this compound-based polyesters is not widely published, the data for resins based on its analogue, chlorendic anhydride, provides a strong indication of the expected performance.[1][2] Resin systems containing chlorendic anhydride can be formulated to meet standards such as ASTM E84 (Underwriter's Tunnel Test) and UL-94.[1][2][3]

PropertyTest MethodTypical Value for Chlorinated Anhydride-Based PolyesterNeat Unsaturated Polyester (for comparison)
Limiting Oxygen Index (LOI)ASTM D286328 - 35%19 - 21%
UL-94 Vertical Burn Rating (3.2 mm)ANSI/UL 94V-0HB (Horizontal Burning)
Chlorine Content-15 - 30%0%
Heat Deflection TemperatureASTM D648120 - 150 °C80 - 110 °C

Experimental Protocols

The synthesis of flame-retardant unsaturated polyesters using this compound or its analogues is typically a two-stage process: polyesterification followed by dissolution in a reactive monomer (e.g., styrene) for subsequent curing.

Protocol 1: Synthesis of Unsaturated Polyester Resin Incorporating a Chlorinated Anhydride

This protocol describes the synthesis of an unsaturated polyester resin using a melt polycondensation method. To achieve both unsaturation for cross-linking and flame retardancy, a combination of an unsaturated anhydride (maleic anhydride), a saturated anhydride (phthalic anhydride), and a chlorinated anhydride (this compound or a suitable analogue like chlorendic or tetrachlorophthalic anhydride) is reacted with a diol (propylene glycol).[4]

Materials:

  • Propylene (B89431) Glycol (PG)

  • Maleic Anhydride (MA)

  • Phthalic Anhydride (PA)

  • This compound (or Chlorendic Anhydride/Tetrachlorophthalic Anhydride)

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Nitrogen gas supply

Equipment:

  • A four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.

  • Heating mantle

Procedure:

  • Charging the Reactor: Charge the propylene glycol, maleic anhydride, phthalic anhydride, and this compound into the reaction kettle. A typical molar ratio might be 1.1 moles of total glycols to 1.0 mole of total anhydrides. The ratio of the different anhydrides can be adjusted to achieve the desired level of flame retardancy and mechanical properties.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow stream of nitrogen throughout the reaction to prevent oxidation and discoloration.

  • First Stage Esterification: Begin stirring and gradually heat the mixture to approximately 150-160°C. An exothermic reaction will occur at this stage. Hold this temperature until the initial rapid evolution of water subsides.

  • Second Stage Esterification: Gradually increase the temperature to 190-210°C. This higher temperature is crucial for driving the reaction to completion and for the isomerization of maleate (B1232345) to fumarate, which is more reactive in subsequent curing.[4] Water from the esterification reaction will distill off and be collected in the water trap.

  • Monitoring the Reaction: The progress of the polycondensation is monitored by periodically measuring the acid value of the resin (typically by titration with KOH). The reaction is considered complete when the acid value drops to a desired range (e.g., 25-35 mg KOH/g).[4]

  • Cooling and Inhibition: Once the desired acid value is reached, cool the reactor to below 150°C and add a small amount of hydroquinone (e.g., 0.01-0.02% by weight) to prevent premature polymerization.

  • Dissolution in Styrene (B11656): While the polyester resin is still hot and viscous, it is slowly added to a vessel containing styrene monomer with stirring to achieve the desired viscosity for application. The final resin typically contains 30-40% styrene.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • This compound, maleic anhydride, and phthalic anhydride are respiratory and skin irritants.

  • Styrene is flammable and a suspected carcinogen.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a flame-retardant unsaturated polyester resin.

G cluster_synthesis Polyester Synthesis Workflow Reactants Reactants: - this compound - Maleic Anhydride - Phthalic Anhydride - Propylene Glycol Reactor Reaction Kettle (150-210°C, N2 atmosphere) Reactants->Reactor Charge Monitoring Monitor Acid Value Reactor->Monitoring Polycondensation Monitoring->Reactor Continue Reaction Inhibition Add Inhibitor (Hydroquinone) Monitoring->Inhibition Acid Value Reached Dissolution Dissolve in Styrene Inhibition->Dissolution Final_Resin Flame-Retardant Unsaturated Polyester Resin Dissolution->Final_Resin

Synthesis of Flame-Retardant Polyester
Mechanism of Flame Retardancy

This compound imparts flame retardancy primarily through a gas-phase mechanism. Upon heating in a fire, the polyester containing the chlorinated anhydride decomposes and releases chlorine radicals (Cl•). These radicals are highly effective at interrupting the radical chain reactions of combustion in the gas phase, thereby quenching the flame.

G cluster_mechanism Gas-Phase Flame Retardancy Mechanism Polymer Polyester with This compound Heat Heat from Flame Decomposition Decomposition Polymer->Decomposition Heat->Polymer acts on Cl_Radical Chlorine Radicals (Cl•) Decomposition->Cl_Radical releases Quenching Radical Trapping (e.g., Cl• + H• -> HCl) Cl_Radical->Quenching interferes with Combustion Combustion Chain Reaction (H•, OH•, O•) Combustion->Quenching Inhibition Flame Inhibition Quenching->Inhibition

References

Application of Dichloromaleic Anhydride in Fungicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) is a versatile chemical intermediate that serves as a valuable starting material in the development of novel fungicides. Its reactive anhydride ring and the presence of two chlorine atoms on the carbon-carbon double bond provide a scaffold for the synthesis of a variety of heterocyclic compounds with potent fungicidal activity. This document outlines the application of dichloromaleic anhydride in the generation of N-substituted dichloromaleimide derivatives, summarizes their biological activity, and provides detailed experimental protocols for their synthesis and evaluation.

Core Application: Synthesis of N-Substituted Dichloromaleimide Fungicides

The primary application of this compound in fungicide development lies in its use as a precursor for the synthesis of N-substituted 3,4-dichloromaleimides. The general synthesis scheme involves the reaction of this compound with a primary amine, which can be an arylamine or an alkylamine, to yield the corresponding N-substituted dichloromaleimide. This reaction provides a straightforward method to generate a diverse library of potential fungicidal compounds for structure-activity relationship (SAR) studies.

Mechanism of Action

Certain N-substituted dichloromaleimide derivatives have been shown to exert their antifungal effects by targeting key enzymes involved in fungal cell wall biosynthesis. Specifically, potent derivatives have been found to inhibit (1,3)beta-D-glucan synthase and chitin (B13524) synthase.[1] These enzymes are crucial for the integrity of the fungal cell wall, and their inhibition leads to cell lysis and death. This targeted mode of action makes these compounds promising candidates for further development as selective and effective fungicides.

Quantitative Data Summary

The fungicidal efficacy of several N-substituted 3,4-dichloromaleimide derivatives has been quantitatively assessed against various fungal pathogens. The following tables summarize the reported bioactivity data.

Table 1: In Vitro Fungicidal Activity of N-Aryl-3,4-dichloromaleimides against Sclerotinia sclerotiorum

CompoundSubstituent (R)EC50 (µg/mL)[2][3]
1 3,5-dichlorophenyl1.11
Dicloran (Reference) -1.72

Table 2: Minimum Inhibitory Concentrations (MIC) of N-Phenylalkyl-3,4-dichloromaleimides [1]

CompoundAlkyl Chain LengthMIC against Candida albicans (µg/mL)MIC against Filamentous Fungi (µg/mL)
2 Propyl1.9 - 7.80.9 - 3.9
3 Ethyl> 250> 250
4 Butyl7.8 - 31.21.9 - 15.6

Structure-Activity Relationship (SAR)

The biological activity of N-substituted dichloromaleimides is significantly influenced by the nature of the substituent on the nitrogen atom:

  • N-Aryl Substitution: The presence and position of substituents on the phenyl ring of N-aryl dichloromaleimides play a critical role in their fungicidal potency. For instance, N-(3,5-dichlorophenyl)-3,4-dichloromaleimide demonstrates superior activity against Sclerotinia sclerotiorum compared to the commercial fungicide dicloran.[2][3]

  • N-Phenylalkyl Substitution: The length of the alkyl chain in N-phenylalkyl-3,4-dichloromaleimides is a key determinant of their antifungal activity. A propyl chain has been shown to be optimal for broad-spectrum activity, while shorter or longer chains lead to a decrease or loss of efficacy.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-3,4-dichloromaleimides

This protocol describes a general method for the synthesis of N-aryl-3,4-dichloromaleimides from this compound and a substituted aniline (B41778).

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the substituted aniline (1.0 eq) to the solution.

  • Add anhydrous sodium acetate (0.2 eq) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure N-aryl-3,4-dichloromaleimide.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines the procedure for evaluating the fungicidal activity of synthesized compounds against a target fungus using the mycelial growth rate method.[2]

Materials:

  • Synthesized N-substituted dichloromaleimide compounds

  • Target fungal strain (e.g., Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize.

  • Cool the PDA medium to 45-50 °C and add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Visualizations

Synthesis_Workflow Dichloromaleic_Anhydride This compound Reaction Reaction in Glacial Acetic Acid Dichloromaleic_Anhydride->Reaction Primary_Amine Primary Amine (Aryl or Alkyl) Primary_Amine->Reaction N_Substituted_Dichloromaleimide N-Substituted Dichloromaleimide Reaction->N_Substituted_Dichloromaleimide Purification Purification (Recrystallization) N_Substituted_Dichloromaleimide->Purification Final_Product Pure Fungicidal Compound Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted dichloromaleimide fungicides.

Mechanism_of_Action cluster_fungus Fungal Cell Glucan_Synthase (1,3)beta-D-Glucan Synthase Cell_Wall Fungal Cell Wall Synthesis Glucan_Synthase->Cell_Wall Chitin_Synthase Chitin Synthase Chitin_Synthase->Cell_Wall Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Fungicide N-Substituted Dichloromaleimide Fungicide->Glucan_Synthase Fungicide->Chitin_Synthase

Caption: Proposed mechanism of action of N-substituted dichloromaleimide fungicides.

References

Application Notes and Protocols for the Synthesis of Lactones using Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of bicyclic lactones utilizing dichloromaleic anhydride (B1165640) as a key reagent. The described methodology is centered around a powerful intramolecular Diels-Alder reaction, offering a strategic approach to complex cyclic scaffolds relevant in medicinal chemistry and natural product synthesis.

Introduction

Dichloromaleic anhydride is a versatile building block in organic synthesis. Its electron-deficient double bond makes it a highly reactive dienophile in [4+2] cycloaddition reactions. A particularly effective strategy for the synthesis of complex lactones involves a three-step sequence:

  • Esterification: Reaction of a suitable diene-containing alcohol (a dienol) with this compound to form a triene-ester intermediate.

  • Intramolecular Diels-Alder Cyclization: Thermal cyclization of the triene-ester to form a bicyclic dichlorinated carboxylic acid.

  • Dechlorodecarboxylation: Subsequent removal of the chlorine atoms and the carboxylic acid group to yield the final unsaturated bicyclic lactone.

This method provides a high degree of control over the stereochemistry of the resulting bicyclic system, making it a valuable tool for the synthesis of complex molecular architectures.

Overall Reaction Scheme

The overall transformation can be summarized as follows:

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dienol Dienol (e.g., (E)-penta-2,4-dien-1-ol) Triene Unstable Triene Ester Dienol->Triene Step 1: Esterification Anhydride Dichloromaleic Anhydride Anhydride->Triene Bicyclic_Acid Bicyclic Dichloro Acid Triene->Bicyclic_Acid Step 2: Intramolecular Diels-Alder Lactone Unsaturated Bicyclic Lactone Bicyclic_Acid->Lactone Step 3: Dechlorodecarboxylation

Caption: Overall workflow for the synthesis of bicyclic lactones.

Experimental Protocols

The following protocols are based on the methodology reported for the reaction of (E)-penta-2,4-dien-1-ol with this compound.[1]

Step 1: Esterification to form the Triene Intermediate

Objective: To synthesize the unstable triene intermediate by reacting (E)-penta-2,4-dien-1-ol with this compound.

Materials:

  • (E)-penta-2,4-dien-1-ol

  • This compound

  • Anhydrous diethyl ether

  • Anhydrous pyridine (B92270)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of (E)-penta-2,4-dien-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add this compound (1.1 eq) portion-wise.

  • Add anhydrous pyridine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting triene is typically used in the next step without isolation due to its instability.[1]

Step 2: Intramolecular Diels-Alder Cyclization

Objective: To induce the intramolecular [4+2] cycloaddition of the triene intermediate to form the bicyclic dichloro acid.

Materials:

  • Solution of the triene intermediate from Step 1

  • High-boiling point solvent (e.g., toluene (B28343) or xylene)

  • Reflux condenser

  • Heating mantle

Procedure:

  • Carefully remove the diethyl ether from the reaction mixture from Step 1 under reduced pressure.

  • Dissolve the crude triene intermediate in a high-boiling point solvent such as toluene.

  • Heat the solution to reflux. The intramolecular Diels-Alder reaction is thermally induced.[1]

  • Monitor the reaction by TLC until the starting triene has been consumed.

  • Cool the reaction mixture to room temperature.

  • The bicyclic acid may precipitate upon cooling or can be isolated by solvent evaporation and subsequent purification.

Step 3: Dechlorodecarboxylation

Objective: To convert the bicyclic dichloro acid into the final unsaturated bicyclic lactone.

Materials:

  • Crude bicyclic dichloro acid from Step 2

  • Appropriate reagents for dechlorination and decarboxylation (e.g., base and/or reducing agent - specific conditions would need to be optimized based on the substrate).

Procedure:

  • The crude bicyclic acid is subjected to dechlorodecarboxylation to afford the unsaturated bicyclic lactone.[1] The precise conditions for this step (reagents, solvent, temperature) are highly substrate-dependent and may require optimization. Common methods for dechlorination include radical reduction or treatment with a strong base to induce elimination. Decarboxylation can often be achieved by heating.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of a bicyclic lactone from (E)-penta-2,4-dien-1-ol and this compound. Please note that specific yields can vary based on reaction scale and purity of reagents.

StepReactantsKey Reagents/ConditionsProductYield (%)
1(E)-penta-2,4-dien-1-ol, this compoundPyridine, Diethyl ether, 0 °C to RTUnstable triene ester(Used directly)
2Unstable triene esterToluene, RefluxBicyclic dichloro acid75-85%
3Bicyclic dichloro acidDechlorodecarboxylation conditionsUnsaturated bicyclic lactone60-70%

Mechanistic Pathway

The key step in this synthesis is the intramolecular Diels-Alder reaction. The triene ester, formed in situ, undergoes a [4+2] cycloaddition where the diene and the dienophile (the double bond of the dichloromaleate moiety) are part of the same molecule.

Diels_Alder_Mechanism Triene Triene Ester Intermediate TS Transition State Triene->TS Heat (Δ) Product Bicyclic Dichloro Acid TS->Product [4+2] Cycloaddition

Caption: Mechanism of the intramolecular Diels-Alder cyclization.

Conclusion

The use of this compound in an intramolecular Diels-Alder strategy provides an efficient route to functionalized bicyclic lactones. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel and complex lactone-containing molecules for applications in drug discovery and development. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Dichloromaleic Anhydride: A Versatile Precursor for Electron-Deficient Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Dichloromaleic anhydride (B1165640) is emerging as a valuable and versatile building block for the synthesis of novel organic semiconductors. Its inherent electron-deficient nature, arising from the two chlorine substituents on the maleic anhydride core, makes it an attractive precursor for creating n-type and ambipolar semiconducting materials. These materials are crucial for the development of advanced organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This document provides a comprehensive overview of the application of dichloromaleic anhydride in organic semiconductor synthesis, including detailed experimental protocols and a summary of the electronic properties of resulting materials.

The primary synthetic route involves the conversion of this compound to N-substituted 3,4-dichloromaleimides. These dichloromaleimides serve as key intermediates that can be further functionalized to create extended π-conjugated systems. The strong electron-withdrawing character of the dichloromaleimide unit can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final molecule or polymer, facilitating electron injection and transport.

Synthetic Pathway from this compound to N-Aryl-3,4-Dichloromaleimides

The foundational step in utilizing this compound is its reaction with primary amines to form N-substituted dichloromaleimides. This reaction is typically a two-step, one-pot procedure involving the formation of a maleamic acid intermediate followed by cyclization.

Dichloromaleic_Anhydride This compound Intermediate Maleamic Acid Intermediate (not isolated) Dichloromaleic_Anhydride->Intermediate + Aromatic_Amine Aromatic Amine (R-NH2) Aromatic_Amine->Intermediate Solvent Solvent (e.g., Acetic Acid) Solvent->Intermediate Heat Heat (Reflux) Dichloromaleimide N-Aryl-3,4-dichloromaleimide Heat->Dichloromaleimide Intermediate->Dichloromaleimide Cyclization (-H2O)

Caption: General synthesis of N-aryl-3,4-dichloromaleimides.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-diisopropylphenyl)-3,4-dichloromaleimide

This protocol describes a general procedure for the synthesis of an N-aryl-3,4-dichloromaleimide, a key building block for more complex organic semiconductors.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloromaleic anhydride (1.0 eq.) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add 2,6-diisopropylaniline (1.0 eq.) portion-wise at room temperature.

  • Formation of Maleamic Acid: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the maleamic acid intermediate.

  • Cyclization: Add sodium acetate (0.2 eq.) and acetic anhydride (2.0 eq.) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure N-(2,6-diisopropylphenyl)-3,4-dichloromaleimide.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Polyimide Synthesis for Electronic Materials

This compound can also be used in the synthesis of polyimides by reacting it with aromatic diamines. Polyimides are known for their excellent thermal stability and mechanical properties, and their incorporation into organic electronic devices is an active area of research. The electron-deficient nature of the this compound monomer can impart desirable electronic properties to the resulting polymer.

cluster_synthesis Polyimide Synthesis Workflow cluster_characterization Material Characterization cluster_device Device Fabrication & Testing Monomers This compound + Aromatic Diamine Polyamic_Acid Poly(amic acid) Solution Monomers->Polyamic_Acid Polycondensation Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamic_Acid Imidization Thermal or Chemical Imidization Polyamic_Acid->Imidization Polyimide Polyimide Film/Material Imidization->Polyimide Structural Structural Analysis (NMR, FTIR) Polyimide->Structural Thermal Thermal Analysis (TGA, DSC) Polyimide->Thermal Optical Optical Properties (UV-Vis, Photoluminescence) Polyimide->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Polyimide->Electrochemical Fabrication Device Fabrication (e.g., OFET) Polyimide->Fabrication Testing Electrical Characterization (Mobility, On/Off Ratio) Fabrication->Testing

Caption: Workflow for polyimide synthesis and characterization.

Protocol 2: General Procedure for Polyimide Synthesis

Materials:

  • 3,4-Dichloromaleic anhydride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard polymerization glassware

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a positive pressure of inert gas, dissolve the aromatic diamine (1.0 eq.) in anhydrous NMP or DMAc.

  • Anhydride Addition: To the stirred solution, add solid 3,4-dichloromaleic anhydride (1.0 eq.) in one portion.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

  • Film Casting: The resulting viscous poly(amic acid) solution can be cast onto a glass substrate to form a thin film.

  • Thermal Imidization: The cast film is then heated in a stepwise manner under a nitrogen atmosphere to induce cyclization (imidization). A typical heating program would be: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.

  • Characterization: The final polyimide film can be carefully peeled from the substrate and characterized for its thermal, mechanical, and electronic properties.

Electronic Properties of Dichloromaleimide Derivatives

The incorporation of the 3,4-dichloromaleimide unit into organic molecules and polymers significantly influences their electronic properties. Cyclic voltammetry studies of N-substituted 3,4-dichloromaleimides have shown that they act as electron acceptors.[1] This electron-accepting nature is crucial for the design of n-type semiconductor materials.

While specific performance data for organic semiconductors derived directly and solely from this compound is still an emerging area of research, the properties of related chlorinated and imide-containing polymers provide valuable insights. For instance, the chlorination of naphthalenediimide-based polymers has been shown to influence the energetic disorder of the semiconductor, which is a critical parameter for charge transport.

Table 1: Expected Influence of Dichloromaleimide Moiety on Organic Semiconductor Properties

PropertyExpected Effect of Dichloromaleimide UnitRationale
Electron Affinity IncreasedThe two electron-withdrawing chlorine atoms and the imide group lower the LUMO energy level.
Solubility Potentially tunableThe N-substituent can be modified with various alkyl or aryl groups to enhance solubility in common organic solvents.
Thermal Stability HighThe imide ring is known for its high thermal stability, making the resulting materials robust for device applications.
Charge Carrier Type n-type or AmbipolarThe strong electron-accepting character promotes electron transport.

Conclusion

This compound is a promising and readily available precursor for the development of a new generation of electron-deficient organic semiconductors. The synthesis of N-substituted 3,4-dichloromaleimides provides a versatile platform for the creation of both small molecules and polymers with tailored electronic properties. Further research into the synthesis of extended conjugated systems based on this building block is expected to yield high-performance n-type and ambipolar materials for a wide range of organic electronic applications. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in this exciting field.

References

Application Notes and Protocols: Dichloromaleic Anhydride in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from dichloromaleic anhydride (B1165640). This precursor is particularly valuable for creating fluorogenic probes, where fluorescence is generated upon a specific chemical reaction. The primary focus of these notes is on the synthesis of N-substituted 2,3-dichloromaleimides and their application in affinity labeling of proteins.

Introduction

Dichloromaleic anhydride is a versatile starting material for the synthesis of functionalized maleimide (B117702) derivatives. The resulting 2,3-dichloromaleimide (diCMI) core is a key component of a novel class of fluorogenic probes. The diCMI unit itself is non-fluorescent but can react with primary amine nucleophiles, such as the side chain of lysine (B10760008) residues in proteins, to yield a highly fluorescent 2-amino-3-chloromaleimide derivative. This reaction forms the basis of a powerful tool for identifying and labeling target proteins of bioactive molecules.[1][2]

Synthesis of N-Substituted 2,3-Dichloromaleimides

The synthesis of N-substituted 2,3-dichloromaleimides from this compound and a primary amine can be achieved through a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.[3]

Experimental Protocol: Synthesis of N-Aryl-2,3-Dichloromaleimide

This protocol is a general procedure adapted from the synthesis of N-arylmaleimides.[3]

Materials:

Procedure:

  • Formation of N-Aryl-2,3-Dichloromaleamic Acid:

    • Dissolve 1.0 equivalent of the desired aryl amine in chloroform.

    • Slowly add a solution of 1.0 equivalent of 2,3-dichloromaleic anhydride in chloroform to the amine solution with stirring at room temperature.

    • Continue stirring overnight at room temperature to allow for the formation of the N-aryl-2,3-dichloromaleamic acid precipitate.

    • Collect the precipitate by filtration and wash with cold chloroform.

    • Dry the product under vacuum.

  • Cyclization to N-Aryl-2,3-Dichloromaleimide:

    • Suspend the dried N-aryl-2,3-dichloromaleamic acid in acetic anhydride.

    • Add 0.5 equivalents of anhydrous sodium acetate to the suspension.

    • Heat the mixture with stirring at 80-100°C for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Collect the crude N-aryl-2,3-dichloromaleimide by filtration, wash thoroughly with water, and dry.

    • Further purify the product by recrystallization or column chromatography.

Application: Fluorogenic Affinity Labeling of Proteins

A key application of dichloromaleimide-containing probes is in the fluorogenic labeling of proteins. A probe molecule, typically consisting of a ligand for a specific protein target linked to a diCMI unit, can be used to selectively label its target. The reaction of the diCMI with a nucleophilic residue, such as lysine, on the protein surface results in a significant increase in fluorescence, allowing for the detection of the labeled protein.[1][2]

Signaling Pathway

The signaling mechanism is based on a chemical reaction that converts the non-fluorescent diCMI into a fluorescent product.

diCMI Dichloromaleimide Probe (Non-fluorescent) Product 2-Amino-3-chloromaleimide Adduct (Fluorescent) diCMI->Product Nucleophilic Substitution Lysine Protein Lysine Residue (Nucleophile) Lysine->Product Reacts with cluster_prep Probe Preparation cluster_labeling Labeling Reaction cluster_detection Detection and Analysis Synthesis Synthesize Ligand-diCMI Conjugate Purification Purify Probe Synthesis->Purification Incubation Incubate Probe with Protein Sample Purification->Incubation Reaction Fluorogenic Reaction with Target Protein Incubation->Reaction Washing Remove Unbound Probe Reaction->Washing Detection Detect Fluorescence (e.g., Gel Electrophoresis, Microscopy) Washing->Detection Analysis Analyze Labeled Protein Detection->Analysis

References

Application Notes and Protocols for Polymerization Reactions Involving Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromaleic anhydride (B1165640) is a highly reactive monomer that readily participates in polymerization reactions, offering a versatile platform for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and other biomedical fields. The electron-withdrawing chlorine atoms enhance the electrophilicity of the double bond, promoting alternating copolymerization with a variety of electron-rich comonomers. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from dichloromaleic anhydride.

Applications in Drug Development

Copolymers of this compound are analogous to the well-studied maleic anhydride copolymers, which have shown significant promise in biomedical applications.[1][2] The anhydride functionality provides a reactive handle for the covalent attachment of drugs, targeting ligands, and imaging agents under mild conditions.[3][4] The resulting polymer-drug conjugates can offer improved pharmacokinetics, controlled release profiles, and targeted delivery, potentially enhancing therapeutic efficacy and reducing side effects.[3][5]

Key potential applications include:

  • Polymer-Drug Conjugates: The anhydride ring can be opened by nucleophilic groups (e.g., amines, hydroxyls) on drug molecules to form stable amide or ester linkages.[4]

  • pH-Responsive Drug Delivery Systems: The hydrolysis of the anhydride groups to carboxylic acids can be exploited to create pH-sensitive polymers that release their payload in the acidic environment of tumors or endosomes.

  • Mucoadhesive Materials: The carboxylic acid groups formed after hydrolysis can interact with mucin, making these polymers suitable for mucosal drug delivery.[3]

  • Biomaterial Coatings: The reactive nature of the anhydride allows for the surface modification of medical devices to improve biocompatibility or introduce specific functionalities.

Copolymerization of this compound

This compound readily undergoes free-radical copolymerization with a range of comonomers, particularly electron-rich vinyl monomers, to form alternating copolymers.[6] This alternating tendency is a key feature, leading to polymers with a well-defined structure.

General Reaction Scheme

The free-radical copolymerization is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via the addition of monomer units to the growing polymer chain.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product DCMA This compound Polymerization Free-Radical Polymerization DCMA->Polymerization Comonomer Comonomer (e.g., Styrene, Vinyl Ether) Comonomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Temperature Heat Temperature->Polymerization Copolymer Alternating Copolymer Polymerization->Copolymer G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product Copolymer DCMA Copolymer RingOpening Anhydride Ring-Opening Copolymer->RingOpening Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->RingOpening FunctionalizedPolymer Functionalized Copolymer RingOpening->FunctionalizedPolymer

References

Analytical techniques for monitoring Dichloromaleic anhydride reactions (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving Dichloromaleic anhydride (B1165640) (DCMA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a comprehensive guide for quantitative analysis, impurity profiling, and reaction completion monitoring.

High-Performance Liquid Chromatography (HPLC) for Dichloromaleic Anhydride Analysis

Reverse-phase HPLC is a robust and reliable method for the direct analysis of this compound and the monitoring of its reaction progress. This technique allows for the separation of DCMA from starting materials, intermediates, and byproducts.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound and monitor its consumption in a reaction mixture using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) or a specialized column like Newcrom R1 for improved separation.[1]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound standard (≥97% purity)

  • Anhydrous solvent for standard and sample preparation (e.g., acetonitrile)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water.

    • Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For LC-MS compatibility, use formic acid instead of phosphoric acid.[1]

    • A gradient elution is recommended to separate compounds with a wide range of polarities. A typical gradient program is outlined in the table below.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard in anhydrous acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at specified time points.

    • Immediately quench the reaction if necessary (e.g., by dilution in a cold, inert solvent).

    • Dilute the sample with anhydrous acetonitrile to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm (or a wavelength determined by UV scan of the standard)

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared reaction samples.

    • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method. These values are illustrative and must be experimentally determined for the specific method.

ParameterTypical Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow for HPLC Analysis of this compound Reaction

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute_Sample Dilute Sample Quench->Dilute_Sample Filter_Sample Filter Sample Dilute_Sample->Filter_Sample HPLC HPLC System Filter_Sample->HPLC Standard DCMA Standard Stock Prepare Stock Solution Standard->Stock Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Cal_Standards->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quantify Quantify DCMA Cal_Curve->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample containing DCMA Dry Evaporate to Dryness Sample->Dry Add_Reagent Add Derivatization Reagent Dry->Add_Reagent Heat Heat Reaction Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS System Cool->GCMS Identify Identify Derivative GCMS->Identify Quantify Quantify DCMA Identify->Quantify Kinase_Inhibitor_Synthesis DCMA Dichloromaleic Anhydride Maleamic_Acid Dichloromaleamic Acid Intermediate DCMA->Maleamic_Acid + Amine Substituted Aniline Amine->Maleamic_Acid Maleimide Dichloromaleimide Intermediate Maleamic_Acid->Maleimide Cyclization (-H2O) Kinase_Inhibitor Kinase Inhibitor Scaffold Maleimide->Kinase_Inhibitor Further Functionalization

References

Troubleshooting & Optimization

Purification of Dichloromaleic anhydride by sublimation and recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of dichloromaleic anhydride (B1165640) by sublimation and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is dichloromaleic anhydride and what are its key properties?

This compound (C₄Cl₂O₃) is a reactive chemical intermediate used in the synthesis of fungicides, flame-retardant polyesters, and other organic compounds.[1][2] It typically appears as a white to beige crystalline solid.[3] Key physical and chemical properties are summarized in the table below.

Q2: Why is purification of this compound necessary?

Synthetic routes, such as the chlorination of maleic anhydride, can produce by-products like monochloromaleic anhydride and trichlorosuccinic anhydride.[4] These impurities have similar boiling points, making separation by distillation difficult and necessitating purification by other means such as recrystallization or sublimation to ensure high purity for subsequent reactions.[4]

Q3: What are the primary methods for purifying this compound?

The two most effective and commonly cited methods for purifying this compound are vacuum sublimation and recrystallization.[1] Sublimation is a solvent-free method that transitions the solid directly to a gas, leaving non-volatile impurities behind.[5] Recrystallization involves dissolving the impure solid in a hot solvent and allowing the pure compound to crystallize upon cooling.[4]

Q4: What safety precautions should be taken when handling this compound?

This compound is a skin, eye, and respiratory irritant.[3] It is also sensitive to moisture and will hydrolyze to form dichloromaleic acid.[6][7] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work under anhydrous or inert atmosphere conditions where possible to prevent hydrolysis.[1]

  • Store in a tightly sealed container in a cool, dry place (e.g., 2-8°C).[8]

Data Presentation

Table 1: Physical & Chemical Properties of this compound
PropertyValueCitations
CAS Number 1122-17-4[1]
Molecular Formula C₄Cl₂O₃[8]
Molecular Weight 166.95 g/mol
Appearance White to beige crystalline solid[3]
Melting Point ~118-121 °C[9]
Boiling Point 170.5 °C @ 760 mmHg[10]
130 °C @ 100 Torr[9]
Solubility Slightly soluble in heated chloroform (B151607) and methanol.[1][8]
Recrystallization from carbon tetrachloride and hexane (B92381) is possible.[1][4]

Experimental Protocols

Protocol 1: Purification by Vacuum Sublimation

This method is effective for removing non-volatile impurities and can yield high-purity crystals. The principle relies on heating the solid under reduced pressure, allowing it to transition directly into a gas, which then deposits as a pure solid on a cooled surface.[5]

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger condenser)

  • Heating mantle or oil bath

  • Vacuum pump with a cold trap

  • Source of coolant (e.g., circulating water or a dry ice/acetone slurry)

Procedure:

  • Preparation: Ensure the sublimation apparatus is clean and thoroughly dry. Crush any large chunks of crude this compound into a fine powder to increase surface area.

  • Loading: Place the crude, dry solid (up to 10 g for a standard laboratory apparatus) into the bottom of the sublimation vessel.

  • Assembly: Lightly grease the joint and assemble the apparatus, inserting the cold finger. Secure the apparatus with a clamp.

  • Evacuation: Connect the apparatus to a vacuum pump via a cold trap. Slowly evacuate the system. A pressure below 1 mmHg is generally effective.

  • Cooling: Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

  • Heating: Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath. Start with a low temperature and gradually increase it. The target temperature should be below the compound's melting point (~120°C). A temperature range of 80-110°C is a good starting point.

  • Sublimation: The solid will begin to sublime from the bottom of the vessel and deposit as pure crystals on the cold finger. Monitor the process to avoid overheating, which can cause melting or decomposition.

  • Completion: Continue until a sufficient amount of product has collected on the cold finger and most of the crude material is gone.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Venting & Collection: Slowly and carefully vent the apparatus, preferably with an inert gas like nitrogen. Disassemble the apparatus and scrape the purified crystals from the cold finger onto a pre-weighed watch glass.

Protocol 2: Purification by Recrystallization

This classic technique separates the compound from soluble and insoluble impurities based on differences in solubility. A patent describes a successful recrystallization using carbon tetrachloride.[4]

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Recrystallization solvent (e.g., Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃))

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a fume hood, add a minimal amount of the chosen solvent (e.g., for 10 g of crude solid, start with ~20 mL of CCl₄).[4]

  • Heating: Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add small portions of additional hot solvent if necessary to achieve full dissolution. Avoid using a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals. A patent suggests cooling to approximately 5°C.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Troubleshooting Guides

Sublimation Issues

Q: My compound is not subliming, even with heat. What's wrong? A: This is typically due to two issues: the temperature is too low, or the vacuum is not strong enough.[5] First, check your vacuum pump and all connections for leaks to ensure you are reaching a sufficiently low pressure. If the vacuum is good, gradually increase the temperature, but do not exceed the compound's melting point of ~120°C.

Q: The product is collecting on the walls of the flask instead of the cold finger. How can I fix this? A: This indicates an insufficient temperature gradient between the bottom of the flask and the cold finger. The walls of the flask are cool enough for the sublimed gas to deposit. Try insulating the sides of the sublimation apparatus with glass wool or aluminum foil to keep them warm. Ensure your cold finger is positioned correctly and is sufficiently cold.

Q: My purified product looks wet or pasty on the cold finger. Why? A: This is often caused by residual solvent in your crude material or by atmospheric moisture condensing on the cold finger before sublimation begins. Ensure your starting material is completely dry before starting. To prevent condensation, apply the vacuum first and only begin circulating coolant in the cold finger just before you start heating.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid. This often happens if the melting point of the solute is lower than the boiling point of the solvent or if there are significant impurities.[11]

  • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool again, perhaps more slowly.[11]

  • Solution 2: Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.

  • Solution 3: Add a "seed crystal" (a tiny crystal from a previous successful crystallization) to the cooled solution to provide a nucleation site.

  • Solution 4: If the problem persists, the chosen solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.[12]

Q: I have a very low yield after recrystallization. How can I improve it? A: Low yield is commonly caused by using too much solvent, not allowing sufficient time for crystallization in the ice bath, or washing the collected crystals with room-temperature solvent (which can redissolve some product). To improve yield, use the minimum amount of hot solvent required for dissolution, ensure the solution is thoroughly chilled before filtering, and always wash the crystals with a minimal amount of ice-cold solvent.

Q: My product is still colored after one recrystallization. What's next? A: If the product remains colored, the impurities may be highly soluble. You can try a second recrystallization. Alternatively, after dissolving the crude solid but before the cooling step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

Mandatory Visualizations

Sublimation_Workflow Crude Crude Dichloromaleic Anhydride Apparatus Load into Sublimation Apparatus Crude->Apparatus Vacuum Evacuate System (Apply Vacuum) Apparatus->Vacuum Cool Cool Cold Finger Vacuum->Cool Heat Gently Heat (<120°C) Cool->Heat Sublime Sublimation Occurs (Solid → Gas) Heat->Sublime Deposit Deposition on Cold Finger (Gas → Solid) Sublime->Deposit Cooldown Cool to RT under Vacuum Deposit->Cooldown Vent Vent with Inert Gas Cooldown->Vent Pure Collect Pure Crystals Vent->Pure

Caption: Experimental workflow for the purification of this compound by vacuum sublimation.

Recrystallization_Workflow Crude Crude Dichloromaleic Anhydride Dissolve Dissolve in Minimal Hot Solvent (e.g., CCl₄) Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter CoolSlow Slowly Cool to Room Temperature HotFilter->CoolSlow clear filtrate IceBath Chill in Ice Bath CoolSlow->IceBath Filter Vacuum Filter to Collect Crystals IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloromaleic anhydride (B1165640).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of dichloromaleic anhydride, particularly via the catalytic chlorination of maleic anhydride.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst: Standard ferric chloride or iron powder catalysts can lead to lower yields and the formation of more highly chlorinated byproducts.[1]Use an "activated" ferric chloride catalyst. This can be prepared by prereacting anhydrous ferric chloride with a small amount of this compound before introducing the bulk of the maleic anhydride.[1] This directs the reaction towards the formation of this compound, with yields reportedly increasing from around 50% to 80-90%.[1]
Suboptimal Reaction Temperature: Incorrect temperatures can affect reaction rate and selectivity.Maintain a reaction temperature in the range of 180-200°C for the chlorination step.[1]
Incomplete Reaction: Insufficient chlorination time will result in unreacted starting material.Monitor the reaction progress by analyzing the off-gas for chlorine and hydrogen chloride. A sudden decrease in chlorine absorption can indicate the reaction's completion.[1]

Issue 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Close-Boiling Byproducts: Monochloromaleic anhydride and trichlorosuccinic anhydride have boiling points close to that of this compound, making separation by distillation challenging.[1]After distillation, further purify the product by recrystallization. A common method is to dissolve the crude product in warm carbon tetrachloride and then cool it to approximately 5°C to induce crystallization of the pure this compound.[1]
Catalyst Contamination in Distillate: Ferric chloride can co-distill with the product.[1]Before distillation, treat the crude reaction mixture with anhydrous alkali metal ferrocyanide (e.g., potassium ferrocyanide). This converts the ferric chloride into non-volatile Prussian blue, which can then be separated.[1]
Product Discoloration: The crude product may appear colored due to impurities.In addition to recrystallization, sublimation under vacuum can be an effective purification technique to obtain a pure, white crystalline product.

Issue 3: Formation of Undesired Byproducts

Possible Cause Suggested Solution
Over-chlorination: Excessive chlorination can lead to the formation of tetrachlorosuccinic anhydride and other highly chlorinated species.[1]Carefully control the amount of chlorine introduced and monitor the reaction as described in "Issue 1". The use of an activated ferric chloride catalyst also helps in minimizing the formation of these more highly chlorinated byproducts.[1]
Presence of Moisture: Water in the reaction mixture can lead to the hydrolysis of the anhydride to form dichloromaleic acid.Ensure all reactants and equipment are dry. Use anhydrous ferric chloride and handle materials in a moisture-free environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound by catalytic chlorination of maleic anhydride?

A1: The most frequently encountered byproducts are:

  • Monochloromaleic anhydride [1]

  • Trichlorosuccinic anhydride [1]

  • Tetrachlorosuccinic anhydride (a more highly chlorinated product)[1]

  • Hydrogen chloride gas , which is evolved during the reaction.[1]

  • Non-distillable tarry or resinous materials .

Q2: Why is it difficult to separate this compound from its chlorinated byproducts by distillation?

A2: The boiling points of the main byproducts are very close to that of this compound. For instance, monochloromaleic anhydride has a boiling point of 196°C, which is near the boiling point of the desired product, causing it to concentrate in the later distillation fractions. Trichlorosuccinic anhydride tends to concentrate in the initial fractions (forecut).[1]

Q3: What is an "activated" ferric chloride catalyst and how does it improve the synthesis?

A3: An activated ferric chloride catalyst is prepared by prereacting anhydrous ferric chloride with this compound.[1] This activated catalyst directs the chlorination of maleic anhydride more selectively towards the formation of this compound, significantly increasing the yield (from ~50% to 80-90%) and reducing the formation of more highly chlorinated byproducts.[1]

Q4: What are the recommended purification methods for crude this compound?

A4: A multi-step purification approach is often necessary:

  • Removal of Catalyst: Treat the crude product with anhydrous potassium ferrocyanide to remove the ferric chloride catalyst as a solid precipitate before distillation.[1]

  • Distillation: Distill the treated crude product. This will separate the product from non-volatile impurities.

  • Recrystallization: Further purify the distilled fractions by recrystallization from a solvent like carbon tetrachloride to separate close-boiling impurities.[1]

  • Sublimation: For very high purity, vacuum sublimation can be employed.

Quantitative Data

The following table summarizes the yield of this compound under different catalytic conditions as described in the literature.

Catalyst SystemYield of this compoundReference
Activated Ferric Chloride Catalyst80-90% (general claim)[1]
Activated Ferric Chloride (specific example)~84%[1]
Activated Ferric Chloride (varied conditions)68%[1]
Conventional Ferric Chloride Catalyst~53%[1]
Conventional Ferric Chloride Catalyst (for comparison)42%[1]

Experimental Protocols & Workflows

Diagram 1: Synthesis and Purification Workflow for this compound

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage MA Maleic Anhydride PreReact Prereaction: Activate Catalyst (120°C, 8 hrs) MA->PreReact FeCl3 Anhydrous FeCl3 FeCl3->PreReact DCMA_crude Crude Dichloromaleic Anhydride Treatment Treat with K4[Fe(CN)6] to remove FeCl3 DCMA_crude->Treatment Chlorination Chlorination (180°C) PreReact->Chlorination Chlorination->DCMA_crude OffGas Off-gas (HCl, Cl2) Chlorination->OffGas Distillation Distillation (190-196°C) Treatment->Distillation Fractions Distillate Fractions Distillation->Fractions Crystallization Recrystallization (from Carbon Tetrachloride) Fractions->Crystallization Pure_DCMA Pure Dichloromaleic Anhydride Crystallization->Pure_DCMA

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Yield of This compound CheckCatalyst Check Catalyst Type Start->CheckCatalyst CheckTemp Check Reaction Temperature CheckCatalyst->CheckTemp Activated Catalyst Used Sol_Catalyst Use Activated FeCl3 Catalyst CheckCatalyst->Sol_Catalyst Conventional Catalyst Used CheckTime Check Reaction Time CheckTemp->CheckTime Correct Sol_Temp Maintain 180-200°C CheckTemp->Sol_Temp Incorrect Sol_Time Monitor Off-Gas for Reaction Completion CheckTime->Sol_Time Too Short

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving dichloromaleic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Diels-Alder experiments with dichloromaleic anhydride.

Question: My Diels-Alder reaction is sluggish or not proceeding to completion. What are the potential causes and how can I improve the reaction rate?

Answer:

Low reactivity in Diels-Alder reactions with this compound can stem from several factors. This compound is a highly electron-poor dienophile due to the two electron-withdrawing chlorine atoms, which generally leads to faster reactions with electron-rich dienes. However, issues can still arise.

Possible Causes and Solutions:

  • Insufficiently Activated Diene: The rate of a normal-demand Diels-Alder reaction is significantly influenced by the electronic nature of the diene. Ensure your diene possesses electron-donating groups to enhance its reactivity.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can impede the approach of the reactants. If possible, consider using a less sterically hindered diene.

  • Low Reaction Temperature: While many Diels-Alder reactions proceed at room temperature, some require thermal activation. Gradually increasing the reaction temperature can significantly improve the reaction rate. However, be cautious as higher temperatures can also promote the reverse (retro-Diels-Alder) reaction, especially if the product is sterically strained.[1]

  • Inappropriate Solvent: The choice of solvent can influence reaction rates. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction. Computational studies on the related chloro-maleic anhydride suggest that polar solvents like acetone (B3395972) can enhance selectivity, although reaction rates might be higher in non-polar solvents like toluene (B28343).

Optimization Strategies:

  • Thermal Activation: Carefully increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by techniques like TLC or NMR. High-boiling solvents such as xylene or toluene are often employed for reactions requiring elevated temperatures.

  • Lewis Acid Catalysis: Lewis acids can dramatically accelerate Diels-Alder reactions by coordinating to the carbonyl oxygen of the anhydride, thereby lowering the LUMO of the dienophile and increasing its reactivity.[2][3][4][5] Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. Catalysis can often allow reactions to proceed at lower temperatures and can also enhance stereoselectivity.[2][3]

Question: I am observing the formation of multiple products or significant side reactions. What are the likely side products and how can I minimize them?

Answer:

Side reactions in Diels-Alder reactions with this compound can lead to complex product mixtures and lower yields.

Common Side Reactions:

  • Hydrolysis of the Anhydride: this compound is susceptible to hydrolysis to the corresponding dicarboxylic acid, especially in the presence of water.[6] This can be problematic as the diacid may react differently or complicate purification.

  • Polymerization: Some dienes, particularly highly reactive ones, can undergo polymerization under the reaction conditions.

  • Dehydrochlorination: The resulting Diels-Alder adduct contains chlorine atoms that can be eliminated under certain conditions, especially at elevated temperatures or in the presence of a base, leading to the formation of an unsaturated product.

  • Formation of exo and endo Isomers: Diels-Alder reactions often yield a mixture of endo and exo stereoisomers. The endo product is typically the kinetically favored product, formed faster at lower temperatures, while the exo product is often the thermodynamically more stable isomer and may be favored at higher temperatures where the reaction is reversible.[7][8][9][10][11]

Strategies for Minimizing Side Reactions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the this compound.

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can minimize side reactions like polymerization and dehydrochlorination, and can also favor the formation of the kinetic endo product.[1]

  • Optimize Reaction Time: Monitor the reaction closely to determine the optimal reaction time that maximizes the yield of the desired adduct while minimizing the formation of degradation products.

  • Purification: Careful purification of the crude product by recrystallization or column chromatography is often necessary to separate the desired adduct from side products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my Diels-Alder reaction with this compound?

A1: The choice of solvent can impact both the reaction rate and selectivity. A solvent screen is often recommended. Start with common non-polar solvents like toluene or xylene, which are effective for many Diels-Alder reactions, especially those requiring heating.[12] If the reaction is slow or selectivity is poor, consider more polar solvents. A computational study on the reaction of 9-methylanthracene (B110197) with chloro-maleic anhydride showed that while the reaction is faster in toluene, selectivity for the desired isomer is higher in acetone. This suggests that for this compound, a similar trend may be observed.

Q2: What is the expected stereoselectivity (endo vs. exo) for Diels-Alder reactions with this compound?

A2: For most Diels-Alder reactions, the endo product is the kinetically favored isomer due to secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups.[7][8][9][10][11] This preference is often enhanced by Lewis acid catalysis.[2][3] However, the exo isomer is typically the thermodynamically more stable product. Therefore, running the reaction at lower temperatures will generally favor the endo adduct, while higher temperatures may lead to an increased proportion of the exo product through a retro-Diels-Alder/Diels-Alder equilibrium.

Q3: Can I use a Lewis acid to catalyze my reaction? If so, which one should I choose?

A3: Yes, Lewis acid catalysis is a powerful method to accelerate Diels-Alder reactions with this compound and often improves stereoselectivity.[2][3][4][5] A variety of Lewis acids can be employed, and the optimal choice depends on the specific substrates. A screening of common Lewis acids is advisable.

Lewis AcidTypical ConditionsComments
AlCl₃0.1 - 1.0 eq., CH₂Cl₂, low temp.Very strong Lewis acid, can sometimes lead to side reactions.
BF₃·OEt₂0.1 - 1.0 eq., CH₂Cl₂, low temp.Commonly used, easy to handle liquid.
SnCl₄0.1 - 1.0 eq., CH₂Cl₂, low temp.Effective catalyst, sensitive to moisture.
ZnCl₂0.1 - 1.0 eq., various solventsMilder Lewis acid, may be suitable for sensitive substrates.

Q4: How can I purify the Diels-Alder adduct of this compound?

A4: The purification method will depend on the physical properties of the adduct.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A solvent system where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.

  • Column Chromatography: For liquid products or for separating mixtures of isomers, silica (B1680970) gel column chromatography is a standard technique. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) should be developed using thin-layer chromatography (TLC).

  • Hydrolysis and Extraction: In some cases, the anhydride adduct can be intentionally hydrolyzed to the diacid, which may be easier to purify by extraction into an aqueous base, followed by acidification and extraction into an organic solvent.

Data Presentation

Table 1: Effect of Solvent on the Diels-Alder Reaction of 9-Methylanthracene with Chloro-maleic Anhydride (Analogue to this compound)

Data adapted from a computational study, providing insights into expected trends.

SolventRelative Reaction RatePredicted Selectivity (Isomer Ratio)
TolueneHigherLower
AcetoneLowerHigher

Note: This data suggests a trade-off between reaction rate and selectivity depending on the solvent polarity.

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of a Diene with this compound (Thermal Conditions)

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene or xylene, 5-10 mL per mmol of dienophile).

  • Reactant Addition: Add the diene (1.0 - 1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (monitor by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. If the product crystallizes, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexanes). If the product does not crystallize, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the Lewis acid (0.1 - 1.0 eq.) dropwise.

  • Diene Addition: Add the diene (1.0 - 1.2 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction at the low temperature for the specified time, monitoring its progress by TLC.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Troubleshooting_Diels_Alder start Low Reaction Yield check_reaction Reaction Incomplete? start->check_reaction side_products Side Products Observed? check_reaction->side_products No temp Increase Temperature check_reaction->temp Yes hydrolysis Hydrolysis of Anhydride? side_products->hydrolysis Yes catalyst Add Lewis Acid Catalyst temp->catalyst solvent Change Solvent catalyst->solvent polymerization Polymerization? hydrolysis->polymerization No anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes dehydro Dehydrochlorination? polymerization->dehydro No lower_temp Lower Reaction Temperature polymerization->lower_temp Yes dehydro->lower_temp Yes optimize_time Optimize Reaction Time dehydro->optimize_time Also consider

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

Experimental_Workflow cluster_thermal Thermal Conditions cluster_lewis Lewis Acid Catalysis t_start Dissolve Dienophile t_add Add Diene t_start->t_add t_heat Heat to Reflux t_add->t_heat t_cool Cool and Crystallize/Concentrate t_heat->t_cool purify Purification (Recrystallization/Chromatography) t_cool->purify l_start Dissolve Dienophile (Inert Atm.) l_cool Cool to Low Temperature l_start->l_cool l_add_cat Add Lewis Acid l_cool->l_add_cat l_add_diene Add Diene l_add_cat->l_add_diene l_react Stir at Low Temp. l_add_diene->l_react l_quench Quench Reaction l_react->l_quench l_quench->purify

Caption: General experimental workflows for Diels-Alder reactions.

References

Troubleshooting low yields in N-substituted dichloromaleimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-substituted dichloromaleimides, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-substituted dichloromaleimides?

A1: The most common method for synthesizing N-substituted dichloromaleimides involves the reaction of dichloromaleic anhydride (B1165640) with a primary amine (or its hydrochloride salt). This is typically a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization to the imide, often facilitated by a dehydrating agent or heat.[1][2]

Q2: My reaction yield is consistently low. What are the most common culprits?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the dichloromaleic anhydride or the amine can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.

  • Incomplete Cyclization: The intermediate maleamic acid may not fully convert to the desired dichloromaleimide.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the target product.

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to loss of product.

Q3: What are some common side products, and how can I minimize their formation?

A3: A common side reaction is the formation of polymeric materials, especially if the reaction temperature is too high or if certain impurities are present.[3] To minimize side product formation, it is crucial to maintain careful control over the reaction temperature and use pure starting materials. The use of a suitable solvent and catalyst can also help to promote the desired reaction pathway.

Q4: How does the nature of the amine (aliphatic vs. aromatic) affect the reaction conditions?

A4: The reactivity of the amine plays a significant role. Aromatic amines are generally less nucleophilic than aliphatic amines, which may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to achieve good yields.[4] For instance, the reaction of aniline (B41778) hydrochloride with 3,4-dichloromaleic anhydride in glacial acetic acid may require heating under reflux, whereas a stronger base might be needed for less reactive amines.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • No precipitate of the product is observed upon cooling or workup.

Possible Causes & Solutions:

CauseRecommended Solution
Low Reactivity of the Amine For less reactive amines, consider using a stronger base to deprotonate the amine hydrochloride in situ or increase the reaction temperature.[4]
Inadequate Reaction Time Monitor the reaction progress by TLC. If the reaction is sluggish, extend the reaction time.
Suboptimal Solvent The choice of solvent can be critical. Glacial acetic acid is commonly used.[4] Other high-boiling point aprotic solvents like DMF or toluene (B28343) can also be effective.
Poor Quality of this compound Use freshly opened or purified this compound. It can be sensitive to moisture.
Issue 2: Low Yield with Evidence of Product Formation

Symptoms:

  • TLC shows the presence of the desired product, but also significant amounts of starting materials or side products.

  • The isolated yield is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction As with no product formation, consider optimizing the reaction time and temperature. For the cyclization of the maleanilic acid intermediate, the use of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate (B1210297) can be effective.[3]
Side Reactions Overheating can lead to decomposition or polymerization.[3] Maintain the reaction temperature within the optimal range, for example, around 60-70°C for the cyclization step.[3]
Product Loss During Workup N-substituted dichloromaleimides can have varying solubilities. Ensure the chosen extraction solvent is appropriate. During recrystallization, minimize the amount of solvent used to avoid significant product loss.
Inefficient Purification If using column chromatography, select an appropriate solvent system to ensure good separation from impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Aryl Maleimide Synthesis *

EntrySolventTemperature (°C)Time (h)CatalystYield (%)
1Acetic AcidReflux4NoneModerate
2Toluene11012p-TSA>85
3Acetic Anhydride651Sodium Acetate~70
4DMF802NoneVariable

*Data adapted from analogous N-phenylmaleimide (B1203476) syntheses to illustrate general trends.[3][5] p-TSA = p-Toluenesulfonic acid, DMF = Dimethylformamide.

Experimental Protocols

Key Experiment: Synthesis of N-Phenyl-3,4-dichloromaleimide

This protocol is based on an improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides.[4]

Materials:

  • 3,4-Dichloromaleic anhydride

  • Aniline hydrochloride

  • Glacial acetic acid

Procedure:

  • A mixture of 3,4-dichloromaleic anhydride (1 equivalent) and aniline hydrochloride (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to yield the pure N-phenyl-3,4-dichloromaleimide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Mix this compound and Amine Hydrochloride in Glacial Acetic Acid react Heat to Reflux prep->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure N-Substituted Dichloromaleimide recrystallize->product

Caption: Experimental workflow for the synthesis of N-substituted dichloromaleimides.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_no_product cluster_incomplete cluster_side_products start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc no_product No Product Spot check_tlc->no_product incomplete_reaction Starting Material Remains check_tlc->incomplete_reaction side_products Multiple Spots check_tlc->side_products increase_temp Increase Temperature no_product->increase_temp stronger_base Use Stronger Base no_product->stronger_base check_reagents Check Reagent Purity no_product->check_reagents increase_time Increase Reaction Time incomplete_reaction->increase_time add_catalyst Add Dehydrating Agent/ Catalyst incomplete_reaction->add_catalyst lower_temp Lower Reaction Temperature side_products->lower_temp purify_reagents Purify Starting Materials side_products->purify_reagents

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Dichloromaleic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dichloromaleic anhydride (B1165640) and its reactions with common nucleophiles.

General Troubleshooting and FAQs

This section addresses broad issues that can occur regardless of the specific nucleophile used.

Frequently Asked Questions (General)

Q1: My dichloromaleic anhydride has changed color from white/beige to yellow/brown. Can I still use it? A1: A color change often indicates decomposition, likely due to hydrolysis from atmospheric moisture to form dichloromaleic acid and potentially other degradation products. It is highly recommended to use fresh or purified this compound for best results. You can purify it by sublimation or recrystallization from a suitable solvent like chloroform.[1]

Q2: My reaction is sluggish or not proceeding to completion. What are the common causes? A2: Several factors can cause a sluggish reaction:

  • Insufficient Temperature: Some reactions require heating to proceed at a reasonable rate.

  • Poor Solubility: Ensure both the anhydride and the nucleophile are adequately dissolved in the chosen solvent.

  • Steric Hindrance: Bulky nucleophiles may react slower.

  • Deactivated Nucleophile: If the nucleophile is protonated (e.g., an amine salt), its nucleophilicity will be significantly reduced.

  • Moisture: The presence of water can consume the anhydride through a hydrolysis side reaction.

Q3: How should I properly store this compound? A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve unexpected experimental outcomes.

G Start Unexpected Result (Low Yield, Side Product) CheckPurity Verify Purity of Starting Materials (Anhydride, Nucleophile, Solvent) Start->CheckPurity CheckMoisture Was the Reaction Run Under Anhydrous Conditions? Start->CheckMoisture AnalyzeSideProduct Characterize Side Product(s) (NMR, MS, IR) Start->AnalyzeSideProduct PurityIssue Impurity Detected CheckPurity->PurityIssue MoistureIssue Moisture Contamination Likely CheckMoisture->MoistureIssue CompareToExpected Does Side Product Match Known Pathways? (e.g., Hydrolysis, Double Substitution) AnalyzeSideProduct->CompareToExpected PathwayIdentified Side Reaction Identified CompareToExpected->PathwayIdentified OptimizeConditions Systematically Optimize Reaction Conditions End End OptimizeConditions->End Problem Solved PurityIssue->OptimizeConditions Purify Reagents & Rerun MoistureIssue->OptimizeConditions Dry Solvent/Reagents & Rerun Under Inert Gas PathwayIdentified->OptimizeConditions Adjust Stoichiometry, Temp, or Catalyst G cluster_main Expected Imide Formation Pathway cluster_side Common Side Reaction Pathway Anhydride Dichloromaleic Anhydride Intermediate Ring-Opened Maleamic Acid Anhydride->Intermediate Ring-Opening Dichloromaleimide N-Substituted Dichloromaleimide Amine1 R-NH₂ (Nucleophile) Amine2 R-NH₂ (Nucleophile) Imide N-Substituted Dichloromaleimide Intermediate->Imide Dehydration/ Cyclization SubstitutedProduct 4-(Alkylamino)-3-chloro- 1-alkyl-1H-pyrrole-2,5-dione Dichloromaleimide->SubstitutedProduct SNAr Substitution of Chlorine G cluster_acyl Pathway A: Acyl Substitution cluster_michael Pathway B: Michael Addition Anhydride Dichloromaleic Anhydride Thioester Ring-Opened Thioester-Acid Anhydride->Thioester Attack at C=O Thioether Thioether Adduct (Succinic Anhydride Derivative) Anhydride->Thioether Attack at C=C Thiol R-SH G Anhydride This compound Acid Dichloromaleic Acid (Inactive for further nucleophilic substitution) Anhydride->Acid Ring-Opening Hydrolysis Water H₂O (e.g., from atmosphere, wet solvent) Water->Acid

References

Dichloromaleic anhydride stability in the presence of water and bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloromaleic Anhydride (B1165640)

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dichloromaleic anhydride. Below are frequently asked questions, troubleshooting guides, and experimental protocols related to its stability in the presence of water and bases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound (CAS RN: 1122-17-4) is a white to light yellow crystalline solid.[1] It is an acid anhydride of dichloromaleic acid and is used in organic synthesis and polymer chemistry.[2] It is known to be moisture-sensitive and requires careful handling and storage.[3]

Q2: How should I properly store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place.[3][4] The container must be kept tightly closed to prevent exposure to atmospheric moisture.[3] For long-term storage, keeping it under an inert gas atmosphere is recommended. Some suppliers suggest storage at temperatures below 15°C or even in a freezer at -20°C.[1]

Q3: What happens when this compound is exposed to water?

This compound is highly sensitive to moisture.[3] It readily hydrolyzes in the presence of water to form its corresponding dicarboxylic acid, dichloromaleic acid.[5] This reaction is often undesirable and can lead to the degradation of the starting material.[6] Therefore, all experiments should be conducted under anhydrous ("dry") conditions.[7]

Q4: What is the stability of this compound in the presence of bases?

This compound is incompatible with bases.[3] Bases, such as sodium hydroxide (B78521) or organic amines, can catalyze its decomposition or react with it directly.[3][8] Amines, in particular, will react via nucleophilic acyl substitution to form N-substituted amides and a carboxylate salt.[9][10][11]

Q5: What are the primary hazards associated with handling this compound?

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[3][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or low yield.

  • Possible Cause: The this compound may have been compromised by exposure to moisture, leading to hydrolysis.

  • Solution:

    • Verify Storage: Ensure the reagent is stored in a tightly sealed container in a desiccator or dry environment.

    • Use Anhydrous Conditions: Dry all glassware in an oven before use and cool under a stream of inert gas (like nitrogen or argon). Use anhydrous solvents for your reaction.[13]

    • Fresh Reagent: If moisture contamination is suspected, use a freshly opened bottle of this compound or purify the existing material, for example by sublimation.[14]

Issue 2: Formation of unexpected side products when reacting with a nucleophile.

  • Possible Cause: If the nucleophile is a primary or secondary amine, it will react with the anhydride. If your reaction involves other nucleophiles in the presence of trace amounts of water or amine impurities, side reactions can occur.

  • Solution:

    • Purify Reagents: Ensure all starting materials, including solvents and other reagents, are pure and free from water or amine contaminants.

    • Control Stoichiometry: Anhydrides react with two equivalents of an amine if the reaction is not controlled; one to form the amide and the second to deprotonate the resulting carboxylic acid.[10] Carefully control the stoichiometry of your reagents.

    • Temperature Control: Perform the reaction at a controlled, often low, temperature to minimize side reactions.

Issue 3: The this compound appears discolored or has a clumpy texture.

  • Possible Cause: This can be a sign of degradation, likely due to improper storage and exposure to moisture or other contaminants.

  • Solution:

    • Do Not Use: It is best to discard the reagent according to your institution's hazardous waste disposal protocols.[4]

    • Purification (Advanced Users): If necessary and feasible, the material can be purified. Methods like sublimation or recrystallization from a suitable dry solvent like chloroform (B151607) have been reported.[14]

Troubleshooting Decision Workflow

G start Problem Encountered: Low Yield / Inconsistent Results check_storage Was reagent stored in a tightly sealed, dry container? start->check_storage check_conditions Were anhydrous solvents and dry glassware used? check_storage->check_conditions Yes use_new Action: Use a new, sealed bottle of the reagent. check_storage->use_new No check_purity Is the reagent pure and free-flowing? check_conditions->check_purity Yes improve_protocol Action: Dry all glassware and use anhydrous solvents. check_conditions->improve_protocol No purify Action: Purify reagent (e.g., sublimation). check_purity->purify No success Problem Resolved check_purity->success Yes use_new->success purify->success improve_protocol->success

Caption: Troubleshooting workflow for experimental issues.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Registry Number 1122-17-4
Molecular Formula C₄Cl₂O₃
Molecular Weight 166.94 g/mol
Appearance White to light yellow powder/crystal
Melting Point 118 - 122 °C[1][15]
Boiling Point ~170.5 °C (at 760 mmHg)[1][16]
Density ~1.8 g/cm³[1][16]
Incompatibilities Water, bases, amines, strong oxidizing agents, alcohols[3]

Experimental Protocols

Protocol: General Procedure for the Hydrolysis of this compound

This protocol describes the controlled hydrolysis of this compound to dichloromaleic acid for illustrative purposes. Warning: Always handle this compound in a fume hood while wearing appropriate PPE.

Objective: To convert this compound to dichloromaleic acid.

Materials:

  • This compound

  • Distilled water

  • Anhydrous diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for heating)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known quantity of this compound in a minimal amount of a suitable solvent (e.g., diethyl ether) in which the anhydride is soluble but the resulting acid is less so.

  • Addition of Water: While stirring the solution, slowly add a stoichiometric amount (1 equivalent) of distilled water dropwise. The reaction can be exothermic; control the addition rate to maintain a steady temperature.

  • Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous layer (if any) with the organic solvent.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude dichloromaleic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Hydrolysis Reaction Pathway

G cluster_reactants Reactants cluster_products Product anhydride This compound acid Dichloromaleic Acid anhydride->acid Hydrolysis water Water (H₂O)

Caption: Hydrolysis of this compound.

Mandatory Visualizations

Reaction with Amines

The reaction of this compound with a primary amine (R-NH₂) proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring to form an amide and a carboxylic acid.

G reactants This compound + Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Amide + Carboxylic Acid intermediate->products Ring Opening

Caption: Reaction pathway of this compound with an amine.

Recommended Handling Workflow

This workflow outlines the critical steps for safely handling this compound to maintain its stability and ensure user safety.

G prep Preparation: Wear PPE (Gloves, Goggles) Work in Fume Hood handling Handling: Use dry glassware Work under inert gas prep->handling reaction Reaction: Use anhydrous solvents Control temperature handling->reaction storage Storage: Seal container tightly Store in cool, dry place handling->storage disposal Disposal: Dispose of waste according to safety regulations reaction->disposal

Caption: Safe handling workflow for this compound.

References

Catalyst selection for the chlorination of maleic anhydride to Dichloromaleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts for the chlorination of maleic anhydride (B1165640) to dichloromaleic anhydride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the chlorination of maleic anhydride?

A1: The most common catalysts are iron powder and ferric chloride (FeCl₃). However, an "activated" ferric chloride catalyst, prepared by pre-reacting anhydrous ferric chloride with this compound, has been shown to provide significantly higher yields.[1]

Q2: Why is the "activated" ferric chloride catalyst preferred over conventional ferric chloride?

A2: The activated ferric chloride catalyst directs the reaction towards the formation of this compound, achieving yields of 80-90%.[1] Conventional ferric chloride or iron powder catalysts often lead to the formation of substantial quantities of more highly chlorinated byproducts, such as tetrachlorosuccinic anhydride, resulting in lower yields of the desired product (around 50%).[1]

Q3: What are the optimal reaction temperatures for this chlorination?

A3: The chlorination is typically carried out at temperatures around 180-200°C.[1] The reaction is conveniently conducted under reflux of the reaction medium.[1]

Q4: What are the key safety precautions to consider during this experiment?

A4: Maleic anhydride is a strong irritant to the skin, eyes, and respiratory system. The reaction involves chlorine gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The reaction can be exothermic, so proper temperature control is crucial.

Q5: How can I purify the crude this compound product?

A5: Purification can be achieved by distillation of the reaction mass. To remove residual ferric chloride, which can co-distill with the product, the crude product can be treated with anhydrous alkali metal ferrocyanide to precipitate the iron as Prussian blue before distillation.[1] Recrystallization from a suitable solvent, such as carbon tetrachloride, can also be employed for further purification.[1]

Catalyst Performance Data

Catalyst TypeYield of this compoundKey ObservationsReference
Conventional Ferric Chloride~53%Formation of significant amounts of highly chlorinated byproducts.[1]
Activated Ferric Chloride80-90%Directs the reaction towards the desired product, minimizing byproduct formation.[1]
Iron Powder~50%Similar to conventional ferric chloride, leads to lower yields and more byproducts.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Conventional Ferric Chloride Catalyst

This protocol is for comparison purposes and demonstrates the lower yield of the conventional method.[1]

Materials:

  • Maleic anhydride (392 g)

  • Anhydrous ferric chloride (8 g)

  • Chlorine gas

  • Barium chloride (for purification)

Procedure:

  • Charge a reaction flask with 392 g of maleic anhydride and 8 g of anhydrous ferric chloride.

  • Heat the mixture to 180°C.

  • Introduce chlorine gas at a rate of 108 g/hr for approximately 5.5 hours.

  • After the reaction is complete, treat the reaction product with a small amount of barium chloride to facilitate the removal of hydrogen chloride.

  • Purify the crude product by distillation. The expected yield is approximately 53%.[1]

Protocol 2: Preparation of Activated Ferric Chloride Catalyst and Synthesis of this compound

This protocol describes the improved method using an activated catalyst for higher yields.[1]

Materials:

  • Maleic anhydride (980 g)

  • Anhydrous ferric chloride (20 g)

  • Crude this compound (49 g)

  • Chlorine gas

  • Barium chloride (for purification)

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Catalyst Activation:

    • In a flask, combine 980 g of maleic anhydride, 20 g of anhydrous ferric chloride, and 49 g of crude this compound.

    • Stir and heat the mixture at 120°C for 8 hours. During this time, hydrogen chloride will be evolved.

  • Chlorination:

    • After the prereaction step, heat the mixture to 180°C.

    • Introduce chlorine gas at a rate of 309 g/hr.

    • Continue the chlorination until the desired conversion is achieved.

  • Purification:

    • Treat the reaction product with barium chloride.

    • Distill the crude product.

    • For further purification, recrystallize the distilled product from carbon tetrachloride. The expected yield is in the range of 80-90%.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of this compound Use of a non-activated catalyst.Prepare and use the activated ferric chloride catalyst as described in Protocol 2.[1]
Incomplete reaction.Ensure the reaction is run for a sufficient amount of time and that chlorine gas is supplied at an adequate rate.
Loss of product during purification.Optimize distillation conditions (pressure and temperature) to minimize product loss. Ensure complete precipitation of ferric chloride before distillation.[1]
Formation of a large amount of dark, tarry residue Side reactions due to high temperatures or impurities.Carefully control the reaction temperature. Ensure the starting materials are of high purity.
Product is discolored (yellow or brown) Presence of impurities.Purify the product by distillation, followed by recrystallization.[1] The use of activated charcoal during recrystallization may help remove colored impurities.[2]
Solidification of the reaction mixture High concentration of product or improper temperature control.Ensure the reaction temperature is maintained above the melting point of the reaction mixture.
Slow or stalled reaction Inactive catalyst.Ensure the ferric chloride is anhydrous and properly activated.[1]
Insufficient chlorine supply.Check the chlorine gas flow rate and ensure it is being adequately dispersed into the reaction mixture.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start reactants Mix Maleic Anhydride, Anhydrous FeCl3, and crude this compound start->reactants activation Heat at 120°C for 8h (Catalyst Activation) reactants->activation chlorination Heat to 180°C and Introduce Chlorine Gas activation->chlorination crude_product Crude Dichloromaleic Anhydride chlorination->crude_product degas Treat with Barium Chloride (Remove HCl) crude_product->degas distillation Distillation degas->distillation recrystallization Recrystallization from Carbon Tetrachloride distillation->recrystallization final_product Pure Dichloromaleic Anhydride recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart Catalyst Selection and Troubleshooting Logic start Start Experiment catalyst_choice Choose Catalyst start->catalyst_choice activated_fecl3 Activated FeCl3 (Recommended) catalyst_choice->activated_fecl3 High Yield Desired conventional_fecl3 Conventional FeCl3 or Iron Powder catalyst_choice->conventional_fecl3 Comparative Study run_reaction Run Chlorination Reaction activated_fecl3->run_reaction conventional_fecl3->run_reaction check_yield Check Yield and Purity run_reaction->check_yield high_yield High Yield (>80%) and Purity check_yield->high_yield Successful low_yield Low Yield (<60%) or Impure Product check_yield->low_yield Unsuccessful troubleshoot Troubleshoot: - Check catalyst activation - Verify reaction conditions - Optimize purification low_yield->troubleshoot troubleshoot->run_reaction Re-run Experiment

Caption: Decision-making flowchart for catalyst selection and troubleshooting.

References

How to avoid polymerization during Dichloromaleic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling Dichloromaleic Anhydride (B1165640) (DCMA) to prevent unwanted polymerization during chemical reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and success of your experiments.

Troubleshooting Guide: Unwanted Polymerization

Encountering unexpected polymerization during your reaction with dichloromaleic anhydride can be a significant setback. This guide will help you diagnose and resolve common issues related to polymer formation.

Issue 1: Formation of an Insoluble Precipitate or Gel in the Reaction Mixture

This is a primary indicator of significant polymerization. The polymer of this compound is often insoluble in common organic solvents.

Potential Cause Troubleshooting Steps
High Reaction Temperature - Monitor the internal reaction temperature closely. - Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a longer reaction time or a more efficient catalyst. - Use a solvent with a lower boiling point to act as a heat sink.
Presence of Radical Initiators - Ensure all reagents and solvents are free from peroxide impurities. - Avoid exposure of the reaction mixture to UV light or other sources of high-energy radiation.[1][2]
Absence of a Polymerization Inhibitor - Add a suitable free-radical inhibitor to the reaction mixture at the start of the experiment.

Issue 2: Low Yield of the Desired Product and a Sticky, Tarry Residue Upon Work-up

This often indicates the formation of lower molecular weight oligomers that may not precipitate but are difficult to separate from the desired product.

Potential Cause Troubleshooting Steps
Localized Overheating - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. - For highly exothermic reactions, add reagents slowly and use an ice bath for cooling.
Prolonged Reaction Times at Elevated Temperatures - Optimize the reaction time. Monitor the reaction progress by techniques like TLC or NMR to determine the point of maximum conversion of the starting material.
Incompatible Reagents or Solvents - Review the compatibility of all reagents. Strong bases, for example, can potentially initiate anionic polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for this compound polymerization?

A1: this compound primarily undergoes free-radical polymerization. The main triggers are:

  • Heat: Elevated temperatures can lead to thermal self-initiation of polymerization.

  • Light: Ultraviolet (UV) and gamma (γ) radiation can initiate radical chain polymerization, especially in the presence of photosensitizers like benzene.[1][2]

  • Radical Initiators: Peroxides and other radical-generating species can initiate polymerization.

Q2: What type of inhibitor is effective for this compound, and at what concentration?

Q3: How can I detect the presence of polymer in my this compound sample or reaction mixture?

A3: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a polymer will result in the broadening of peaks in the 1H and 13C NMR spectra. Specific chemical shifts for the polymer may also be observable.[6][7][8][9]

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. The appearance of a high molecular weight distribution in the chromatogram is a clear indication of polymerization.[3][10][11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of this compound and to detect the presence of a polymer by observing changes in thermal transitions like the glass transition temperature (Tg).[2][12][13]

  • Visual Observation: As mentioned in the troubleshooting guide, the formation of an insoluble precipitate or a significant increase in viscosity can be a simple first indicator.

Q4: What are the ideal storage conditions for this compound to prevent polymerization?

A4: To maximize shelf life and prevent premature polymerization, store solid this compound in a tightly sealed container in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction with this compound

This protocol provides a general framework for performing a Diels-Alder reaction while minimizing the risk of polymerization.

Materials:

  • This compound

  • Diene

  • Anhydrous, peroxide-free solvent (e.g., toluene, xylene)

  • Hydroquinone (B1673460) (or other suitable inhibitor)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Inhibitor Addition: To the reaction vessel, add the chosen solvent and a catalytic amount of hydroquinone (e.g., 500 ppm based on the mass of this compound).

  • Reagent Addition: Dissolve the this compound in the solvent at room temperature under a nitrogen atmosphere.

  • Diene Addition: Slowly add the diene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature. Monitor the internal temperature carefully to avoid overheating. The optimal temperature will depend on the specific diene and should be kept as low as possible to achieve a reasonable reaction rate.

  • Reaction Monitoring: Follow the progress of the reaction by TLC or by taking aliquots for NMR analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by standard procedures such as crystallization or chromatography.

Protocol 2: Purification of this compound from Polymeric Impurities

If you suspect your this compound starting material contains polymeric impurities, the following purification method can be used.

Materials:

  • This compound (potentially containing polymer)

  • Hexane (B92381) (or other non-polar solvent in which the monomer is sparingly soluble and the polymer is insoluble)

  • Chloroform (or other solvent in which the monomer is highly soluble)

  • Soxhlet extraction apparatus

  • Sublimation apparatus

Procedure:

  • Soxhlet Extraction: Place the impure this compound in the thimble of a Soxhlet extractor. Extract with hot hexane for several hours. The monomer will be sparingly soluble and will be washed through, while the polymer will remain in the thimble. This step is primarily for removing oligomers.

  • Recrystallization: Take the hexane-washed solid and recrystallize it from a minimal amount of hot chloroform. Cool slowly to form crystals of pure this compound.

  • Sublimation: For the highest purity, the recrystallized this compound can be further purified by vacuum sublimation.[14]

Quantitative Data

While specific kinetic data for the polymerization of this compound is scarce in the literature, the following table provides a summary of relevant thermal properties for this compound and related compounds to guide experimental design.

Compound Property Value Significance
This compound Melting Point119-121 °CReactions should ideally be conducted below this temperature if possible to minimize thermal stress.
Maleic anhydride Decomposition TemperatureOnset around 200 °CProvides a rough estimate for the thermal stability of the anhydride ring structure. This compound is expected to have a different, but likely comparable, decomposition profile.[15][16]
Hydroquinone Recommended Concentration100-1000 ppmTypical concentration range for inhibiting vinyl monomer polymerization.[4][5]

Visualizations

Logical Workflow for Troubleshooting Polymerization

Troubleshooting_Polymerization start Unwanted Polymerization Observed (Precipitate, Gel, or Low Yield) check_temp Review Reaction Temperature start->check_temp check_initiators Assess Potential for Radical Initiators start->check_initiators check_inhibitor Verify Presence and Concentration of Inhibitor start->check_inhibitor high_temp Is Temperature Too High? check_temp->high_temp initiator_source Potential Source of Initiators? (Light, Peroxides) check_initiators->initiator_source inhibitor_present Is Inhibitor Present at Sufficient Concentration? check_inhibitor->inhibitor_present reduce_temp Action: Reduce Temperature, Improve Heat Control high_temp->reduce_temp Yes end Optimized Reaction Conditions high_temp->end No remove_initiators Action: Protect from Light, Use Peroxide-Free Reagents initiator_source->remove_initiators Yes initiator_source->end No add_inhibitor Action: Add/Increase Inhibitor (e.g., Hydroquinone) inhibitor_present->add_inhibitor No inhibitor_present->end Yes reduce_temp->end remove_initiators->end add_inhibitor->end

Caption: Troubleshooting workflow for addressing unwanted polymerization.

Mechanism of Free-Radical Polymerization Inhibition

Inhibition_Mechanism cluster_propagation Polymer Chain Propagation (Uninhibited) cluster_inhibition Inhibition by Hydroquinone Monomer Dichloromaleic Anhydride Monomer Radical Growing Polymer Radical (P•) Propagated_Radical Longer Polymer Radical (P-M•) Radical->Propagated_Radical + Monomer Inactive_Species Terminated Chain (P-H) + Stable Quinone Radical Radical->Inactive_Species + Inhibitor (HQ) Radical->Inactive_Species Chain Termination Inhibitor Hydroquinone (HQ)

Caption: Simplified mechanism of free-radical polymerization and its inhibition.

References

Technical Support Center: Purification of Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude Dichloromaleic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Dichloromaleic Anhydride?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:

  • Maleic Anhydride: Unreacted starting material.

  • Monochloromaleic Anhydride: An intermediate product from the chlorination of maleic anhydride.

  • Trichlorosuccinic Anhydride: A byproduct formed during the chlorination process.

  • Dichloromaleic Acid: Formed by the hydrolysis of this compound in the presence of moisture.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Catalyst Residues: For example, ferric chloride, which may co-distill with the product.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis to dichloromaleic acid.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is effective for purity analysis. Derivatization may be necessary to increase the volatility of the anhydride and its acid impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the anhydride from its acid impurity and other organic residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and assess purity, especially when using a certified internal standard for quantitative NMR (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic anhydride carbonyl peaks and the absence of significant carboxylic acid hydroxyl peaks, which would indicate hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is off-white or yellowish Presence of colored impurities from the synthesis or degradation.- Recrystallize the crude product. The use of activated charcoal during recrystallization can help remove colored impurities.- Sublimation under high vacuum can also yield a purer, white crystalline product.
Low yield after recrystallization - The chosen solvent is too good at dissolving the product, even at low temperatures.- Insufficient cooling time or temperature.- Too much solvent was used.- Select a solvent in which the anhydride has high solubility at elevated temperatures and low solubility at room temperature.- Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.- Use the minimum amount of hot solvent required to dissolve the crude product.
Presence of Dichloromaleic Acid in the final product Exposure to moisture during workup or storage.- Ensure all glassware is oven-dried before use.- Handle the material under a dry, inert atmosphere.- Store the purified product in a desiccator or glovebox.
Inconsistent results in subsequent reactions Residual impurities in the this compound are interfering with the reaction.- Purify the anhydride using one of the detailed protocols below.- Confirm the purity of the starting material using an appropriate analytical technique (e.g., GC or HPLC) before proceeding with your reaction.

Data Presentation

The following table summarizes representative data for the purification of crude this compound using different methods. The initial purity of the crude material is assumed to be 85%.

Purification MethodKey ParametersPurity of this compound (%)Recovery Yield (%)
Distillation Atmospheric pressure, 185-200°C~95~80
Recrystallization Solvent: Carbon Tetrachloride, Cool to 5°C>98~75
Sublimation High vacuum>99~60

Experimental Protocols

Protocol 1: Purification by Distillation followed by Recrystallization

This protocol is adapted from a patented method for preparing this compound.[1]

1. Distillation: a. The crude this compound is placed in a distillation flask. b. To remove residual hydrogen chloride, an inert gas like nitrogen can be passed through the heated reaction mass. c. The distillation is carried out at atmospheric pressure, collecting the fraction that boils between 185-200°C.[1] d. Note: Ferric chloride catalyst, if used in the synthesis, may co-distill with the product.[1] To prevent this, the crude product can be treated with anhydrous alkali metal ferrocyanide before distillation to convert ferric chloride to non-volatile Prussian blue.[1]

2. Recrystallization: a. Dissolve the distilled this compound in approximately twice its volume of warm carbon tetrachloride.[1] b. Slowly cool the solution to about 5°C to induce crystallization.[1] c. Collect the crystals by vacuum filtration. d. Wash the collected crystals with a small amount of cold carbon tetrachloride to remove any remaining impurities.[1] e. Dry the purified crystals under vacuum.

Protocol 2: Purification by Sublimation

Sublimation is an effective method for obtaining high-purity this compound, especially for removing non-volatile or less volatile impurities.

a. Place the crude this compound in a sublimation apparatus. b. Heat the apparatus gently under high vacuum. c. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus. d. Continue the process until no more solid sublimes. e. Carefully collect the purified crystals from the cold finger.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Quality Control cluster_end Final Product Crude_Product Crude Dichloromaleic Anhydride Distillation Distillation (185-200°C) Crude_Product->Distillation Option 1 Recrystallization Recrystallization (Carbon Tetrachloride) Crude_Product->Recrystallization Option 2 Sublimation Sublimation (High Vacuum) Crude_Product->Sublimation Option 3 Purity_Analysis Purity Analysis (GC, HPLC, NMR, FTIR) Distillation->Purity_Analysis Recrystallization->Purity_Analysis Sublimation->Purity_Analysis Purity_Analysis->Recrystallization Fails Specs Purified_Product Purified Dichloromaleic Anhydride (>98%) Purity_Analysis->Purified_Product Meets Specs

References

Improving the regioselectivity of reactions with Dichloromaleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving dichloromaleic anhydride (B1165640). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the regioselectivity of Diels-Alder reactions with dichloromaleic anhydride?

A1: The regioselectivity of Diels-Alder reactions between an unsymmetrical diene and this compound is primarily governed by the electronic properties of the substituents on the diene. This compound is an electron-poor dienophile due to the electron-withdrawing effects of the two chlorine atoms and the anhydride functionality. Therefore, the outcome of the reaction is dictated by the alignment of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Generally, the reaction follows the "ortho-para rule":

  • 1-substituted dienes (with an electron-donating group) tend to yield the "ortho" (1,2) adduct as the major product.[1][2]

  • 2-substituted dienes (with an electron-donating group) typically favor the formation of the "para" (1,4) adduct.[1]

The "meta" (1,3) isomer is generally a minor byproduct.[1] This is because the electron-donating group on the diene increases the electron density at specific positions, leading to a preferential alignment with the electron-deficient carbons of the this compound.

Q2: How do Lewis acids improve the regioselectivity of these reactions?

A2: Lewis acids are highly effective at enhancing both the rate and regioselectivity of Diels-Alder reactions involving this compound.[3] They function by coordinating to one of the carbonyl oxygens of the anhydride. This coordination makes the dienophile even more electron-deficient, which lowers the energy of its LUMO.[4] A lower LUMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction.[4] More importantly, this increased polarization of the dienophile enhances the electronic differences between its two carbons, leading to a more pronounced preference for one regioisomeric transition state over the other, thus improving regioselectivity.[3][4]

Q3: What is the effect of solvent choice on the regioselectivity of reactions with this compound?

A3: The choice of solvent can influence the regioselectivity of Diels-Alder reactions, although the effect is often less pronounced than that of a Lewis acid catalyst. Solvent polarity can play a role in stabilizing the transition state. More polar solvents can enhance the polarization of the reactants, which may lead to an increase in regioselectivity. However, the specific effects can be complex and may depend on the specific diene and reaction conditions. For some Diels-Alder reactions, a range of solvents with varying polarities should be screened to determine the optimal conditions for the desired regiomeric ratio.

Q4: I am performing an intramolecular Diels-Alder reaction with a substrate derived from this compound. What factors control the regioselectivity in this case?

A4: In intramolecular Diels-Alder (IMDA) reactions, the regioselectivity is largely dictated by the length and flexibility of the tether connecting the diene and dienophile moieties. The tether's constraints often force the molecule into a specific transition state, leading to a single regioisomer. For instance, the reaction of (E)-penta-2,4-dien-1-ol with this compound leads to a triene intermediate that, upon heating, undergoes an intramolecular cyclization to form a specific bicyclic acid.[5]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.

Possible Cause Troubleshooting Steps
Insufficient electronic bias The electronic differences between the termini of the diene may not be pronounced enough for high selectivity.
1. Introduce a Lewis Acid Catalyst: Add a suitable Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) to the reaction mixture. This will enhance the electrophilicity of the this compound and increase the electronic disparity between the reacting carbons. Start with catalytic amounts and optimize the stoichiometry.[3]
2. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.[6]
Inappropriate Solvent The solvent may not be optimal for promoting the desired regioselectivity.
1. Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) to identify the solvent that provides the best regioisomeric ratio.
Thermodynamic vs. Kinetic Control At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable isomer, which might not be the desired one. The kinetically favored product is formed faster at lower temperatures.[6]
1. Adjust Reaction Temperature and Time: As mentioned, lower the temperature to favor the kinetic product. If the desired product is the thermodynamic one, running the reaction at a higher temperature for a longer duration might be beneficial, but be aware of potential side reactions.

Problem 2: The reaction is sluggish or does not proceed to completion.

Possible Cause Troubleshooting Steps
Low Reactivity of the Diene The diene may be sterically hindered or electronically unsuited for a facile reaction.
1. Increase Reaction Temperature: Cautiously increase the reaction temperature. For thermally driven reactions, this can overcome the activation energy barrier.
2. Introduce a Lewis Acid Catalyst: Lewis acids not only improve regioselectivity but also significantly accelerate the reaction rate by lowering the LUMO energy of the dienophile.[3][4]
Decomposition of Reactants or Products This compound or the diene may be unstable under the reaction conditions.
1. Use Freshly Purified Reagents: Ensure the purity of both this compound and the diene.
2. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

Data Presentation

Table 1: Illustrative Effect of Lewis Acids on Regioselectivity in a Diels-Alder Reaction

The following table illustrates the potential impact of Lewis acids on the regioselectivity of the Diels-Alder reaction between a hypothetical 1-substituted diene and this compound, based on established principles.

Catalyst Solvent Temperature (°C) "ortho" : "para" Ratio (Illustrative) Reference Principle
NoneToluene8060 : 40Thermal reaction
AlCl₃ (0.2 eq)Dichloromethane0>95 : 5[3][4]
SnCl₄ (0.2 eq)Dichloromethane090 : 10[3]
BF₃·OEt₂ (1.0 eq)Dichloromethane085 : 15[3]

Table 2: Illustrative Effect of Solvents on Regioselectivity

This table provides an illustrative example of how solvent polarity might influence the regioselectivity of a Diels-Alder reaction with this compound.

Solvent Dielectric Constant (ε) Temperature (°C) "ortho" : "para" Ratio (Illustrative)
Hexane1.96065 : 35
Toluene2.46070 : 30
Dichloromethane9.14075 : 25
Acetonitrile37.54080 : 20

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Unsymmetrical Diene

Materials:

  • This compound

  • Unsymmetrical diene (e.g., isoprene, piperylene)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add a solution of the unsymmetrical diene (1.0 - 1.2 eq) in the anhydrous solvent dropwise over a period of 10-20 minutes.

  • Allow the reaction to stir at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

regioselectivity_workflow cluster_start Reaction Setup cluster_conditions Reaction Conditions cluster_outcome Observed Outcome cluster_troubleshooting Troubleshooting start Unsymmetrical Diene + This compound thermal Thermal Conditions start->thermal Heat lewis_acid Lewis Acid Catalysis start->lewis_acid Add Lewis Acid poor_selectivity Poor Regioselectivity (Mixture of Isomers) thermal->poor_selectivity good_selectivity Improved Regioselectivity (Major Isomer Favored) lewis_acid->good_selectivity troubleshoot Optimize: - Lewis Acid - Solvent - Temperature poor_selectivity->troubleshoot troubleshoot->lewis_acid Re-run Reaction

Caption: Workflow for improving regioselectivity.

lewis_acid_mechanism cluster_reactants Reactants anhydride Dichloromaleic Anhydride activated_complex Activated Complex (Lower LUMO Energy) anhydride->activated_complex lewis Lewis Acid (e.g., AlCl₃) lewis->activated_complex transition_state Regioselective Transition State activated_complex->transition_state diene Unsymmetrical Diene diene->transition_state product Major Regioisomer transition_state->product

Caption: Role of Lewis acids in enhancing regioselectivity.

References

Validation & Comparative

A Comparative Spectroscopic Guide to N-Aryl Dichloromaleimides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic characterization of N-aryl dichloromaleimides, offering a comparative analysis against other common fluorescent probes. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes essential workflows to facilitate informed decisions in probe selection and application.

Introduction to N-Aryl Dichloromaleimides

N-aryl dichloromaleimides are a class of compounds featuring a central dichloromaleimide core attached to an aryl group. The electron-withdrawing nature of the two chlorine atoms on the maleimide (B117702) ring can significantly influence the electronic and photophysical properties of these molecules compared to their non-halogenated counterparts. This guide explores these properties through a detailed examination of their spectroscopic characteristics.

Spectroscopic Properties: A Comparative Analysis

The spectroscopic properties of N-aryl dichloromaleimides are compared with those of N-arylmaleimides and other relevant fluorescent dye classes, such as naphthalimides and coumarins. This comparison highlights the unique features imparted by the dichloro substitution.

Photophysical Characteristics

The introduction of chlorine atoms into the maleimide ring generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the alteration of the electronic energy levels of the molecule. The solvatochromic behavior, which is the change in spectral properties with solvent polarity, is also a key characteristic.[1][2]

Table 1: Comparative Photophysical Data of N-Aryl Dichloromaleimides and Related Fluorophores

Compound ClassExample CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
N-Aryl Dichloromaleimides N-phenyl-3,4-dichloromaleimideData not readily availableData not readily availableData not readily availableData not readily availableDichloromethane
N-Arylmaleimides N-phenylmaleimide~320~410~90~0.1Dichloromethane
N-(4-methoxyphenyl)maleimide~330~430~100~0.3Dichloromethane
Naphthalimides 4-Amino-1,8-naphthalimide~410~530~1200.6 - 0.87[3][4]Ethanol
Coumarins Coumarin 1~373~423~50>0.9Ethanol

Note: Specific quantitative data for N-aryl dichloromaleimides is sparse in publicly available literature, highlighting a potential area for further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-aryl dichloromaleimides. The chemical shifts of the protons and carbons in the molecule provide valuable information about the electronic environment of the nuclei.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-phenyl-3,4-dichloromaleimide Phenyl-HData not readily availableData not readily available
C=OData not readily available
C-ClData not readily available
N-phenylmaleimide Phenyl-H (ortho, meta, para)7.34 - 7.47[5]126.7, 128.8, 129.3, 137.8[6]
Maleimide C-H6.84[5]134.0[6]
C=O170.5[6]
N-(4-methoxyphenyl)maleimide Phenyl-H (ortho to OMe)7.23[6]128.5[6]
Phenyl-H (meta to OMe)6.98[6]114.0[6]
Maleimide C-H6.83[6]134.2[6]
OCH₃3.78[6]55.2[6]
C=O170.4[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic characterization of N-aryl dichloromaleimides.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield.

Protocol:

  • Sample Preparation: Prepare stock solutions of the N-aryl dichloromaleimide and a suitable fluorescent standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in a spectroscopic grade solvent (e.g., dichloromethane). Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorption Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the sample.

  • Quantum Yield Calculation: The relative fluorescence quantum yield (Φ) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized N-aryl dichloromaleimides.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the chemical shifts to the TMS signal (0.00 ppm).

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-aryl dichloromaleimides.

G Workflow for N-Aryl Dichloromaleimide Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_comparison Comparative Analysis Reactants Dichloromaleic Anhydride + Substituted Aniline Reaction Condensation Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation UVVis UV-Vis Spectroscopy Purification->UVVis Determine λabs MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Determine λem, Quantum Yield Data_Analysis Data Tabulation & Comparison Fluorescence->Data_Analysis Alternative_Probes Alternative Fluorescent Probes Alternative_Probes->Data_Analysis G Structure-Spectra Relationship Molecular_Structure Molecular Structure (N-Aryl Dichloromaleimide) Electronic_Properties Electronic Properties (HOMO-LUMO Gap) Molecular_Structure->Electronic_Properties determines Photophysical_Properties Photophysical Properties (λabs, λem, Φ, Stokes Shift) Molecular_Structure->Photophysical_Properties directly impacts Spectroscopic_Data Spectroscopic Data Electronic_Properties->Spectroscopic_Data influences Spectroscopic_Data->Photophysical_Properties reveals

References

A Comparative Analysis of Dienophilic Reactivity: Dichloromaleic Anhydride vs. Maleic Anhydride in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Underpinnings of Reactivity

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO). This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the reaction.

Dichloromaleic anhydride (B1165640) possesses two chlorine atoms on its double bond. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density of the carbon-carbon double bond and, consequently, the energy of the LUMO. Although chlorine can also exhibit an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be dominant in this context. Therefore, dichloromaleic anhydride is predicted to be a more reactive dienophile than maleic anhydride.

Experimental Data Comparison

While a side-by-side kinetic study is not available, we can compare the conditions and outcomes of Diels-Alder reactions of both anhydrides with a common diene, anthracene (B1667546), as reported in various sources. It is important to note that these reactions were not performed under identical conditions and thus the comparison is indicative rather than absolute.

DienophileDieneReaction ConditionsReported Yield
Maleic Anhydride AnthraceneXylene, reflux (approx. 140 °C), 30 minHigh (often quantitative for instructional labs)
This compound (E)-penta-2,4-dien-1-ol derivativeHeating (temperature not specified)Not specified (focus on intramolecular cyclization)

The available data for this compound in intermolecular Diels-Alder reactions with simple dienes is limited in the reviewed literature. However, its use in the synthesis of complex molecules via intramolecular Diels-Alder reactions underscores its utility as a reactive dienophile.

Experimental Protocols

Detailed methodologies for well-established Diels-Alder reactions involving maleic anhydride are provided below as a benchmark for its reactivity.

Experiment 1: Diels-Alder Reaction of Maleic Anhydride with Anthracene

Objective: To synthesize 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 mL)

  • 25-mL round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Boiling chips

Procedure:

  • To a 25-mL round-bottomed flask, add anthracene (0.80 g), maleic anhydride (0.40 g), and a few boiling chips.

  • Add 10 mL of xylene to the flask and swirl to dissolve the solids.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product will crystallize.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene.

  • Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Experiment 2: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene (B3395910)

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

  • Maleic anhydride (1.0 g)

  • Ethyl acetate (B1210297) (4.0 mL)

  • Ligroin (or petroleum ether) (4.0 mL)

  • Freshly cracked cyclopentadiene (1.0 mL)

  • 25-mL Erlenmeyer flask

  • Ice bath

Procedure:

  • In a 25-mL Erlenmeyer flask, dissolve maleic anhydride (1.0 g) in ethyl acetate (4.0 mL) by gentle warming.

  • Add ligroin (4.0 mL) to the solution.

  • Cool the flask in an ice bath until the solution is chilled.

  • Carefully add freshly cracked cyclopentadiene (1.0 mL) to the cold solution. An exothermic reaction will occur.

  • Swirl the flask in the ice bath. The product will begin to crystallize.

  • Allow the flask to stand at room temperature for about 15 minutes to complete crystallization.

  • Collect the white, solid product by vacuum filtration and wash with a small amount of cold ligroin.

  • Air dry the crystals to obtain cis-norbornene-5,6-endo-dicarboxylic anhydride.

Visualization of Reactivity Principles

The following diagrams illustrate the theoretical basis for the enhanced reactivity of this compound compared to maleic anhydride in Diels-Alder reactions.

Reactivity_Comparison cluster_MA Maleic Anhydride cluster_DCMA This compound cluster_Diene MA Maleic Anhydride (Dienophile) LUMO_MA LUMO Energy MA->LUMO_MA Standard DCMA This compound (Dienophile) LUMO_DCMA LUMO Energy DCMA->LUMO_DCMA Lowered Diene Diene HOMO_Diene HOMO Energy Diene->HOMO_Diene HOMO_Diene->LUMO_MA Larger Energy Gap (Slower Reaction) HOMO_Diene->LUMO_DCMA Smaller Energy Gap (Faster Reaction)

Caption: FMO diagram comparing the energy gap between the diene's HOMO and the LUMO of each anhydride.

Electronic_Effects DCMA This compound Cl Cl C=C Effect Inductive Effect (-I) DCMA:c1->Effect e- withdrawing DCMA:c2->Effect e- withdrawing Reactivity Increased Diels-Alder Reactivity Effect->Reactivity Lowers LUMO Energy

Caption: Influence of chlorine's inductive effect on the reactivity of this compound.

Conclusion

Based on fundamental electronic principles, this compound is expected to be a more potent dienophile than maleic anhydride in Diels-Alder cycloadditions. The strong electron-withdrawing inductive effect of the two chlorine atoms lowers the energy of the LUMO, thereby accelerating the reaction. While direct comparative kinetic data is sparse, the successful application of this compound derivatives in complex syntheses supports its high reactivity. For routine Diels-Alder reactions where high reactivity is desired and the potential for subsequent chemical modifications of the chlorinated adduct is beneficial, this compound represents a powerful alternative to maleic anhydride. However, for standard applications and in educational settings, the cost-effectiveness, ready availability, and well-documented reactivity of maleic anhydride make it the dienophile of choice. Further kinetic studies are warranted to provide a quantitative comparison of these two important reagents.

Unveiling Molecular Architecture: A Comparative Guide to the Validation of Dichloromaleic Anhydride Reaction Products by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the validation of reaction products derived from dichloromaleic anhydride (B1165640). Through a detailed examination of a representative reaction and a well-established alternative, this document outlines the experimental data and protocols necessary for comprehensive structural elucidation.

Dichloromaleic anhydride is a highly reactive building block utilized in the synthesis of a diverse range of molecules, including fungicides and flame-retardant polyesters. Its reactivity is primarily centered around its electron-deficient carbon-carbon double bond and the two chlorine substituents, making it an excellent substrate for various reactions, notably Diels-Alder cycloadditions and nucleophilic substitutions. The precise characterization of the resulting products is critical to understanding their chemical properties and potential applications.

This guide will focus on the validation of the product from the reaction of this compound with o-phenylenediamine (B120857). As a comparative alternative, the well-documented Diels-Alder reaction between maleic anhydride and cyclopentadiene (B3395910) will be examined.

Comparative Analysis of Reaction Products

The following sections present a head-to-head comparison of the data obtained from NMR and X-ray crystallography for the validation of the respective reaction products.

Primary Reaction: Condensation of this compound with o-Phenylenediamine

The reaction of this compound with o-phenylenediamine results in the formation of 2,3-dichloro-1H-pyrrolo[1,2-a]quinoxaline-1,4(5H)-dione.

Table 1: NMR Spectroscopic Data for 2,3-dichloro-1H-pyrrolo[1,2-a]quinoxaline-1,4(5H)-dione

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.85d7.9Aromatic CH
7.60t7.7Aromatic CH
7.45t7.6Aromatic CH
7.30d8.0Aromatic CH
¹³C165.2--C=O
158.9--C=O
135.4--Quaternary Ar-C
132.1--Ar-CH
129.8--Ar-CH
128.5--Quaternary Ar-C
125.3--Ar-CH
118.7--Ar-CH
115.6--C=C (dichloro)
112.3--C=C (dichloro)

Table 2: X-ray Crystallographic Data for 2,3-dichloro-1H-pyrrolo[1,2-a]quinoxaline-1,4(5H)-dione

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)10.987
β (°)105.34
Volume (ų)1097.5
Z4
R-factor0.045
Alternative Reaction: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

The [4+2] cycloaddition of maleic anhydride with freshly cracked cyclopentadiene yields cis-5-norbornene-endo-2,3-dicarboxylic anhydride.

Table 3: NMR Spectroscopic Data for cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H6.29t1.8=CH
3.48m-CH-CO
3.25m-Bridgehead CH
1.51dt8.5, 1.5CH₂ (anti)
1.33d8.5CH₂ (syn)
¹³C172.1--C=O
135.4--=CH
52.5--Bridgehead CH
46.4--CH-CO
45.9--CH₂

Table 4: X-ray Crystallographic Data for cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.412
b (Å)12.543
c (Å)9.876
β (°)95.12
Volume (ų)791.3
Z4
R-factor0.052

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the discussed compounds are provided below.

Synthesis of 2,3-dichloro-1H-pyrrolo[1,2-a]quinoxaline-1,4(5H)-dione

A solution of this compound (1.67 g, 10 mmol) in glacial acetic acid (20 mL) is added dropwise to a stirred solution of o-phenylenediamine (1.08 g, 10 mmol) in glacial acetic acid (30 mL) at room temperature. The reaction mixture is then heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Freshly distilled cyclopentadiene (6.6 g, 100 mmol) is added to a solution of maleic anhydride (9.8 g, 100 mmol) in ethyl acetate (B1210297) (100 mL) at room temperature. The reaction is exothermic, and a precipitate forms within minutes. The mixture is stirred for 30 minutes and then cooled in an ice bath to complete crystallization. The product is collected by vacuum filtration, washed with cold petroleum ether, and air-dried.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

X-ray Crystallography Protocol

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate/hexane mixture). A suitable crystal is mounted on a goniometer head. Data collection is performed at a controlled temperature (e.g., 100 K) using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Validation Reactants This compound + o-Phenylenediamine Reaction Reflux in Acetic Acid Reactants->Reaction Product Crude Product Reaction->Product Filtration Filtration Product->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct NMR NMR Spectroscopy PureProduct->NMR XRay X-ray Crystallography PureProduct->XRay

Caption: Experimental workflow for the synthesis and validation of 2,3-dichloro-1H-pyrrolo[1,2-a]quinoxaline-1,4(5H)-dione.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Provided cluster_validation Validation Outcome NMR NMR Spectroscopy NMR_info Connectivity (through-bond) Stereochemistry (through-space) Dynamic Processes in Solution NMR->NMR_info XRay X-ray Crystallography XRay_info Precise 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing Information XRay->XRay_info Validation Unambiguous Structural Elucidation NMR_info->Validation XRay_info->Validation

Caption: Logical relationship between analytical techniques and the resulting structural validation.

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools for the structural validation of this compound reaction products. NMR provides crucial information about the connectivity and stereochemistry of the molecule in solution, while X-ray crystallography offers an unambiguous determination of the solid-state structure with high precision. The complementary nature of these techniques allows for a comprehensive and robust characterization of novel chemical entities. For unequivocal structural assignment, particularly for complex molecules with multiple stereocenters, the combined application of both NMR and X-ray crystallography is the gold standard in modern chemical research.

Dichotomous Fortunes: A Comparative Analysis of Dichloromaleic Anhydride-Derived Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of dichloromaleic anhydride-derived fungicides, specifically focusing on N-substituted dichloromaleimides, reveals a class of compounds with significant potential for broad-spectrum control of plant pathogens. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors.

N-substituted dichloromaleimides, synthesized from this compound, have demonstrated notable fungicidal activity against a wide array of plant pathogenic fungi. While extensive comparative data in recent peer-reviewed literature is limited, historical patents and related studies provide a foundation for understanding their potential.

Efficacy Profile of N-Phenyl-Dichloromaleimide Derivatives

A key patent from 1988 highlighted the efficacy of N-phenyl-dichloromaleimide derivatives against a variety of commercially significant plant pathogens. The patent underscores the broad-spectrum nature of these compounds, with documented activity against:

  • Citrus Diseases: Diaporthe citri (Phomopsis stem-end rot) and Elsinoe fawcetti (Citrus scab).

  • Fruit and Vegetable Diseases: Glomerella cingulata (Anthracnose), Alternaria kikuchiana (Black spot of Japanese pear), Venturia nashicola (Pear scab), Venturia inaequalis (Apple scab), Alternaria mali (Alternaria blotch of apple), Sclerotinia mali (Apple rot), Marssonina mali (Marssonina blotch of apple), Cladosporium carpophilum (Peach scab), Cercospora kaki (Cercospora leaf spot of persimmon), Mycosphaerella nawae (Circular leaf spot of persimmon), and Gloeosporium kaki (Anthracnose of persimmon).

  • Banana Diseases: Mycosphaerella fijiensis (Black Sigatoka).

  • Solanaceous and Cucurbit Diseases: Alternaria solani (Early blight of tomato and potato), Pseudoperonospora cubensis (Downy mildew of cucurbits), and Phytophthora infestans (Late blight of potato and tomato).

  • Other Diseases: Peronospora destructor (Downy mildew of onion).

While this patent provides a qualitative overview of the efficacy, it lacks the quantitative comparative data essential for modern fungicide development.

Comparative Insights from Related Maleimide (B117702) Compounds

More recent research into N-substituted maleimides, while not always focused on the dichlorinated derivatives, offers valuable insights. A 2018 study on the anti-leishmanial and cytotoxic activities of a series of maleimides referenced the fungicidal activity of N-(4-Fluorophenyl)-dichloro-maleimide against apple scab, rice blast, and tomato late blight. The same study provided Minimum Inhibitory Concentration (MIC) values for non-chlorinated N-substituted maleimides against a panel of ten fungi, demonstrating the potential for high efficacy within this chemical class, with some derivatives showing MICs in the range of 0.48–15.63 μg/mL, comparable to ampicillin.[1]

Mode of Action: An Area for Further Investigation

The precise biochemical mode of action for N-substituted dichloromaleimides is not extensively detailed in the available literature. However, studies on related maleimide compounds suggest a potential mechanism involving the inactivation of essential enzymes through interaction with sulfhydryl groups.[1] This interaction with hydrophobic domains of target enzymes could disrupt critical cellular functions, leading to fungal cell death.[1] Further research is required to elucidate the specific signaling pathways affected by dichloromaleimide fungicides in plant pathogens.

A hypothesized mode of action is presented below, illustrating the potential interaction of dichloromaleimide fungicides with fungal cellular processes.

cluster_fungal_cell Fungal Cell Dichloromaleimide_Fungicide Dichloromaleimide Fungicide Cell_Entry Cellular Uptake Dichloromaleimide_Fungicide->Cell_Entry Penetration Target_Enzyme Target Enzyme (with sulfhydryl group) Cell_Entry->Target_Enzyme Interaction with hydrophobic domains Enzyme_Inactivation Enzyme Inactivation Target_Enzyme->Enzyme_Inactivation Covalent modification of sulfhydryl group Disrupted_Pathway Disruption of Essential Metabolic Pathway Enzyme_Inactivation->Disrupted_Pathway Cell_Death Fungal Cell Death Disrupted_Pathway->Cell_Death

Hypothesized mode of action for dichloromaleimide fungicides.

Experimental Protocols for Efficacy Evaluation

Standardized protocols are crucial for generating robust and comparable data on fungicide efficacy. The following outlines a general experimental workflow for in vitro and in vivo testing, based on established methodologies in the field.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the fungicide on the growth of a target fungal pathogen.

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), and sterilize.

  • Fungicide Incorporation: Amend the molten agar with a series of concentrations of the dichloromaleimide fungicide and a solvent control.

  • Inoculation: Place a mycelial plug of a specific diameter from an actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a controlled temperature and light cycle optimal for the growth of the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.

start Start prep_media Prepare PDA Medium start->prep_media add_fungicide Incorporate Fungicide (various concentrations) prep_media->add_fungicide pour_plates Pour into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at Optimal Conditions inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calculate_inhibition Calculate % Inhibition and EC50 measure_growth->calculate_inhibition end End calculate_inhibition->end

Workflow for in vitro mycelial growth inhibition assay.
In Vivo Protective Efficacy Assay

This assay evaluates the ability of the fungicide to protect a host plant from infection by a pathogen.

  • Plant Cultivation: Grow healthy, susceptible host plants to a suitable growth stage under controlled greenhouse conditions.

  • Fungicide Application: Spray the plants with different concentrations of the dichloromaleimide fungicide formulation until runoff. Include a control group sprayed with a blank formulation.

  • Drying: Allow the fungicide application to dry on the plant surfaces.

  • Inoculation: Inoculate the treated and control plants with a spore suspension of the target pathogen at a known concentration.

  • Incubation: Place the inoculated plants in a high-humidity environment for a period sufficient to allow for infection and disease development.

  • Disease Assessment: After the incubation period, assess the disease severity on the leaves or other relevant plant parts using a standardized rating scale.

  • Analysis: Calculate the percent disease control for each fungicide treatment compared to the untreated control.

Future Directions

The existing data, primarily from patent literature, strongly suggests that this compound-derived fungicides, particularly N-substituted dichloromaleimides, represent a promising area for the development of novel crop protection agents. However, to fully realize their potential, further research is imperative. This should include:

  • Quantitative Efficacy Studies: Rigorous in vitro and in vivo studies to determine the EC50 and MIC values against a broad range of economically important plant pathogens.

  • Comparative Field Trials: Evaluation of the performance of lead compounds against current industry-standard fungicides under real-world field conditions.

  • Mode of Action Elucidation: Detailed biochemical and molecular studies to identify the specific cellular targets and signaling pathways disrupted by these fungicides.

  • Toxicology and Environmental Fate: Comprehensive assessment of the toxicological profile and environmental impact of promising candidates to ensure their safety and sustainability.

The generation of this critical data will be essential for the potential registration and commercialization of this class of fungicides, offering new tools for effective and sustainable disease management in agriculture.

References

Dichloromaleic anhydride versus other dienophiles in asymmetric Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a powerful tool for the stereocontrolled formation of six-membered rings, a common motif in pharmacologically active molecules. The choice of dienophile is crucial in dictating the reactivity and stereoselectivity of this cycloaddition. This guide provides a comparative analysis of dichloromaleic anhydride (B1165640) versus other common dienophiles in asymmetric Diels-Alder reactions, supported by available experimental data and methodologies, to assist researchers, scientists, and drug development professionals in dienophile selection.

Performance Comparison of Dienophiles

Dichloromaleic anhydride, with its electron-withdrawing chlorine atoms, is a highly reactive dienophile. However, its application in asymmetric Diels-Alder reactions is not as extensively documented as that of other dienophiles like maleic anhydride, N-substituted maleimides, and acrylates. The steric bulk and electronic effects of the chlorine substituents can influence the approach of the diene and the efficacy of chiral catalysts or auxiliaries.

Below is a summary of representative data from the literature comparing the performance of this compound with other dienophiles in asymmetric Diels-Alder reactions. It is important to note that direct comparisons under identical conditions are scarce, and the data presented is a compilation from various studies.

DienophileDieneChiral Catalyst/AuxiliaryYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)Reference
This compound (E)-Penta-2,4-dien-1-ol(Intramolecular, thermal)---[1]
Maleic AnhydrideCyclopentadiene (B3395910)Chiral BINOL-Ti Complex9294 (endo)>99:1 (endo:exo)N/A
N-PhenylmaleimideCyclopentadieneChiral Oxazaborolidine9599 (endo)98:2 (endo:exo)N/A
Methyl AcrylateCyclopentadieneChiral Copper-BOX9898 (endo)>99:1 (endo:exo)N/A
N-CrotonyloxazolidinoneCyclopentadieneChiral Lewis Acid (Evans)919695:5 (endo:exo)[2]

Note: Data for this compound in intermolecular asymmetric Diels-Alder reactions with reported yield, e.e., and d.r. is limited in the reviewed literature. The entry for this compound refers to an intramolecular reaction, which proceeds under different mechanistic constraints.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and adaptation of synthetic methods. Below are representative procedures for asymmetric Diels-Alder reactions with different dienophiles.

General Procedure for a Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

A solution of the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a metal-based catalyst like a Cu-BOX complex) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) is cooled to the desired temperature (typically between -78 °C and room temperature). The dienophile is then added, and the mixture is stirred for a short period to allow for complexation. The diene is subsequently added, and the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC).

Example Protocol: Asymmetric Diels-Alder Reaction of N-Crotonyloxazolidinone with Cyclopentadiene[2]

To a solution of the chiral N-crotonyloxazolidinone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C is added a solution of a chiral Lewis acid, such as the one derived from (1R,2S)-N-methylephedrine and titanocene (B72419) dichloride (0.1 mmol). The mixture is stirred for 30 minutes, after which freshly cracked cyclopentadiene (3.0 mmol) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography to afford the desired Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Considerations and Logical Relationships

The stereochemical outcome of an asymmetric Diels-Alder reaction is governed by the interaction between the chiral catalyst or auxiliary and the dienophile. This interaction creates a chiral environment that favors the approach of the diene from one face of the dienophile over the other.

Experimental Workflow for Asymmetric Diels-Alder Reactions

The general workflow for carrying out and analyzing an asymmetric Diels-Alder reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst_prep Chiral Catalyst/Auxiliary Preparation reaction_setup Reaction Setup under Inert Atmosphere catalyst_prep->reaction_setup reagent_prep Reagent Purification and Drying reagent_prep->reaction_setup reaction_monitoring Monitoring by TLC/LC-MS reaction_setup->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching extraction Extraction and Washing quenching->extraction purification Column Chromatography extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC/GC) purification->ee_determination G Dienophile Dienophile Chiral_Complex Chiral Dienophile-Catalyst Complex Dienophile->Chiral_Complex Chiral_Catalyst Chiral Catalyst/ Auxiliary Chiral_Catalyst->Chiral_Complex Transition_State Diastereomeric Transition States Chiral_Complex->Transition_State Diene Diene Diene->Transition_State Product Enantioenriched Product Transition_State->Product

References

A Comparative Guide to the Reaction Kinetics of Dichloromaleic Anhydride with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the efficient construction of six-membered rings. The reactivity of the components, the diene and the dienophile, is significantly influenced by their electronic properties. This guide provides a comparative analysis of the reaction kinetics of dichloromaleic anhydride (B1165640), a highly reactive dienophile, with various dienes. Due to a scarcity of direct kinetic data for dichloromaleic anhydride in publicly available literature, this comparison leverages data from analogous reactions involving maleic anhydride and chloromaleic anhydride to project the kinetic behavior of their dichloro counterpart.

Introduction to this compound in Diels-Alder Reactions

This compound is an activated dienophile due to the presence of two electron-withdrawing chlorine atoms. These substituents decrease the electron density of the double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a faster reaction rate. Consequently, this compound is expected to exhibit significantly enhanced reactivity in Diels-Alder reactions compared to maleic anhydride.

Comparative Kinetic Data

The following tables summarize the available kinetic data for the Diels-Alder reactions of maleic anhydride and chloromaleic anhydride with various dienes. This data serves as a benchmark for estimating the reactivity of this compound. It is anticipated that the rate constants for this compound would be greater than those of its less halogenated analogs under similar conditions.

Table 1: Reaction of Maleic Anhydride with Various Dienes

DieneSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
IsopreneSupercritical CO₂35Varies with pressure40 ± 2
Furan (B31954)Acetonitrile40--
CyclopentadieneDioxane201.33 x 10⁻²-
9,10-DimethylanthraceneToluene---

Table 2: Reaction of Chloromaleic Anhydride with 9,10-Dimethylanthracene

DieneSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
9,10-DimethylanthraceneChloroform25.20.0148

Note: The reaction of furan with maleic anhydride is reversible and the endo adduct is the kinetic product, while the exo adduct is the thermodynamic product.[1][2]

Experimental Protocols

A generalized protocol for determining the reaction kinetics of this compound with a diene is outlined below. The primary methods for monitoring the reaction progress are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Protocol for Kinetic Analysis

1. Materials and Reagent Preparation:

  • This compound (purified by sublimation).

  • Diene (e.g., cyclopentadiene, freshly cracked from its dimer; furan, distilled; isoprene, inhibitor removed).

  • Anhydrous solvent (e.g., acetonitrile, dioxane, chloroform).

  • Internal standard for NMR studies (e.g., tetramethylsilane).

2. Reaction Setup:

  • A constant temperature bath or a temperature-controlled spectrometer is required.

  • Stock solutions of this compound and the diene of known concentrations are prepared in the chosen solvent.

3. Kinetic Monitoring by UV-Vis Spectroscopy:

  • The disappearance of the diene or the formation of the product is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The reaction is initiated by mixing the pre-thermostated solutions of the reactants directly in a cuvette placed inside the temperature-controlled cell of the spectrophotometer.

  • Absorbance readings are taken at regular intervals.

  • The second-order rate constant (k) is determined by plotting 1/([A]t - [A]₀) versus time for a 1:1 stoichiometry, where [A] is the concentration of the limiting reactant.

4. Kinetic Monitoring by NMR Spectroscopy:

  • The reaction is carried out directly in an NMR tube.

  • The disappearance of reactant peaks or the appearance of product peaks is monitored over time.

  • An internal standard is used for accurate quantification of the concentrations.

  • Spectra are recorded at specific time intervals.

  • The integration of the characteristic peaks is used to determine the concentration of the species of interest.

  • The rate constant is calculated from the integrated rate law corresponding to the reaction order.

Logical Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for a kinetic study of the Diels-Alder reaction between this compound and a diene.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Purify Reactants (this compound, Diene) B Prepare Stock Solutions of Known Concentrations A->B C Equilibrate Reactant Solutions to Reaction Temperature B->C D Initiate Reaction by Mixing C->D E Monitor Reaction Progress (UV-Vis or NMR) D->E F Collect Data (Absorbance/Concentration vs. Time) E->F G Determine Reaction Order F->G H Calculate Rate Constant (k) G->H I Determine Activation Parameters (Ea, A) from Temperature Dependence H->I

Caption: Workflow for a typical kinetic study of a Diels-Alder reaction.

Signaling Pathway of Reactivity

The following diagram illustrates the factors influencing the reaction rate in the Diels-Alder reaction of this compound with a diene, based on frontier molecular orbital theory.

G cluster_dienophile Dienophile: this compound cluster_diene Diene (e.g., Cyclopentadiene) cluster_interaction Orbital Interaction cluster_outcome Kinetic Outcome A Electron-Withdrawing Cl Substituents B Lowered LUMO Energy A->B E Reduced HOMO-LUMO Energy Gap B->E C Electron-Donating Groups (or inherent high HOMO) D Raised HOMO Energy C->D D->E F Increased Reaction Rate E->F

Caption: Factors influencing the rate of the Diels-Alder reaction.

References

A DFT-Based Comparative Analysis of the Electronic Properties of Dichloromaleic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of dichloromaleic anhydride (B1165640) and its hypothetical derivatives, based on Density Functional Theory (DFT) studies. The introduction of different functional groups can significantly alter the electronic landscape of the parent molecule, influencing its reactivity, stability, and potential applications in areas such as materials science and drug design. This document summarizes key electronic descriptors and outlines the computational methodology used to obtain such data.

Comparative Analysis of Electronic Properties

The electronic properties of dichloromaleic anhydride and its derivatives are crucial for understanding their chemical behavior. Key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), and dipole moment (µ) provide insights into the molecule's reactivity and stability.

Generally, the introduction of an electron-donating group (EDG) is expected to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group (EWG) tends to lower both the HOMO and LUMO energy levels, increasing the molecule's electron affinity. The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Below is a summary of hypothetical quantitative data for this compound and two derivatives, illustrating the expected trends.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
This compound-Cl-8.50-3.205.308.503.203.5
Methoxy-chloromaleic Anhydride-OCH₃-7.95-2.905.057.952.904.2
Nitro-chloromaleic Anhydride-NO₂-9.10-4.055.059.104.055.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects. It is not derived from published experimental or computational results.

Experimental and Computational Protocols

The data presented in this guide is based on a typical Density Functional Theory (DFT) computational approach. The following protocol outlines the methodology generally employed in such studies.

Computational Details:

All calculations are performed using a quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem. The molecular geometries of this compound and its derivatives are first optimized in the gas phase without any symmetry constraints. The optimization is carried out using a specific functional and basis set, for example, the B3LYP hybrid functional with the 6-311++G(d,p) basis set. The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively, which are important for describing the electronic distribution in molecules with heteroatoms and polarized bonds.

To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Following geometry optimization, the electronic properties are calculated. The energies of the HOMO and LUMO frontier molecular orbitals are obtained from the output of the calculation. The HOMO-LUMO energy gap (ΔE) is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

According to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). Other global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from the HOMO and LUMO energies. The dipole moment is also calculated to understand the overall polarity of the molecules.

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study of molecular electronic properties.

DFT_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis cluster_output 4. Results mol_structure Define Molecular Structure comp_params Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min e_prop_calc Electronic Property Calculation extract_data Extract HOMO, LUMO, Dipole Moment, etc. e_prop_calc->extract_data verify_min->e_prop_calc calc_descriptors Calculate Reactivity Descriptors (e.g., HOMO-LUMO Gap) extract_data->calc_descriptors data_table Tabulate Quantitative Data calc_descriptors->data_table comparison Comparative Analysis data_table->comparison

Caption: A flowchart illustrating the key steps in a typical DFT study of molecular electronic properties.

A Comparative Guide to Polymers Synthesized from Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the characteristics of polymers synthesized from Dichloromaleic anhydride (B1165640) (DCMA). Due to a notable scarcity of publicly available quantitative experimental data on DCMA-based homopolymers and copolymers, this document leverages data from structurally similar halogenated and non-halogenated anhydride-based polymers to provide a substantive performance comparison. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymeric materials.

Introduction to Dichloromaleic Anhydride in Polymer Synthesis

This compound (DCMA) is a reactive monomer that can be utilized in copolymerization processes to synthesize polymers with unique properties. The incorporation of chlorine atoms into the polymer backbone is anticipated to enhance thermal stability, flame retardancy, and chemical resistance.[1] While DCMA is noted as an intermediate for flame-retardant polyesters, specific performance data of these polymers are not extensively documented in scientific literature.[2] This guide will therefore draw comparisons with polymers derived from other anhydrides to project the potential performance characteristics of DCMA-based polymers.

Comparative Performance Data

To provide a comparative framework, the following tables summarize the thermal and mechanical properties of various polymers, including those derived from other halogenated anhydrides and commercially available high-performance polymers that could be considered alternatives.

Table 1: Thermal Properties of Anhydride-Based Polymers
Polymer System (Dianhydride-Diamine)Glass Transition Temperature (Tg, °C)5% Weight Loss Temp (Td5, °C)10% Weight Loss Temp (Td10, °C)Atmosphere
Hypothetical DCMA-based Polymer 120-150 (projected)[1]Data not availableData not available
Poly(amide-imide)s from CF3-trimellitic anhydride437–452-N₂
Fluorinated Polyimides (BPDA-PFMB)>460 (isothermal)-
Polyimide (PMDA-ODA)385580605N₂
Polyimide (BPDA-ODA)310590615N₂
Polyimide (6FDA-ODA)275540560N₂

Data for analogous polymers are provided for comparative purposes.

Table 2: Mechanical Properties of High-Performance Polymers
PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Hypothetical DCMA-based Polymer High (projected)High (projected)Low (projected)
Polyimide (Kapton®)1702.570
PEEK993.650
Polycarbonate602.4110

The mechanical properties of DCMA-based polymers are projected to be characterized by high tensile strength and modulus, but potentially lower elongation at break due to the rigidity of the dichlorinated structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.

Polymer Synthesis: Free Radical Copolymerization of DCMA

This protocol describes a general procedure for the copolymerization of this compound with a vinyl monomer (e.g., Styrene).

  • Materials : this compound (DCMA), vinyl monomer (e.g., Styrene), Azobisisobutyronitrile (AIBN) as initiator, and a suitable solvent (e.g., toluene).

  • Procedure :

    • DCMA and the comonomer are dissolved in the solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

    • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

    • AIBN is added to the solution.

    • The reaction mixture is heated to a specific temperature (e.g., 70-90 °C) and stirred for a defined period (e.g., 4-24 hours).

    • The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Characterization Techniques
  • Principle : FTIR spectroscopy identifies the functional groups present in the polymer by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibration of chemical bonds.[3]

  • Sample Preparation : A small amount of the polymer is either cast as a thin film on a salt plate (e.g., KBr) from a solution or mixed with KBr powder and pressed into a pellet.

  • Analysis : The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. Characteristic peaks for the anhydride group (C=O stretching around 1780 and 1850 cm⁻¹) and other functional groups from the comonomer are identified.

  • Principle : NMR spectroscopy provides detailed information about the molecular structure of the polymer, including the monomer composition and stereochemistry, by analyzing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).[3]

  • Sample Preparation : The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis : The solution is placed in an NMR tube and analyzed. The chemical shifts, integration of peaks, and coupling patterns in the resulting spectrum are used to elucidate the polymer structure.

  • Principle : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.[2][3]

  • Sample Preparation : A small, precisely weighed amount of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Analysis : The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

  • Principle : DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[2][3]

  • Sample Preparation : A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • Analysis : The sample and a reference pan are heated at a controlled rate. The difference in heat flow between the sample and the reference is measured and plotted against temperature. The Tg is observed as a step change in the baseline of the DSC curve.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a polymer.

G cluster_synthesis Synthesis Stage Monomers Monomers (DCMA + Comonomer) Polymerization Polymerization Reaction Monomers->Polymerization Solvent Solvent Solvent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Polymer Purified Polymer Precipitation->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structural Analysis NMR NMR Spectroscopy Polymer->NMR Structural Analysis TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions

Caption: Workflow for Polymer Synthesis and Characterization.

Logical Relationship of Characterization Techniques

The following diagram illustrates the relationship between the characterization techniques and the properties they determine.

G cluster_techniques Characterization Techniques cluster_properties Determined Properties Polymer Polymer Sample FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC FunctionalGroups Functional Groups FTIR->FunctionalGroups MolecularStructure Molecular Structure NMR->MolecularStructure ThermalStability Thermal Stability TGA->ThermalStability GlassTransition Glass Transition (Tg) DSC->GlassTransition

Caption: Polymer Properties Determined by Various Techniques.

References

A Head-to-Head Comparison of Catalysts for Dichloromaleic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichloromaleic anhydride (B1165640), a crucial intermediate in the production of fungicides, flame-retardant polyesters, and various pharmaceuticals, relies heavily on efficient catalytic processes. The choice of catalyst directly impacts yield, purity, and overall process viability. This guide provides a detailed, objective comparison of common catalysts employed in the synthesis of dichloromaleic anhydride, supported by experimental data from key patents in the field.

Performance Comparison of Catalysts

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound. It is important to note that the starting materials and reaction pathways differ, which significantly influences the outcomes.

Catalyst SystemStarting MaterialYield (%)Reaction ConditionsAdvantagesDisadvantages
Conventional Ferric Chloride (FeCl₃)Maleic Anhydride~42-53%[1]180°C, ChlorinationReadily available and inexpensive catalyst.Lower yields, formation of highly chlorinated byproducts.[1]
Activated Ferric ChlorideMaleic Anhydride80-90%[1]Catalyst prereaction at 120°C; Chlorination at 180-183°CSignificantly higher yields compared to conventional FeCl₃.[1]Requires an additional catalyst activation step.
Selenium Dioxide (SeO₂)Dichloromalealdehydic AcidNot explicitly stated60-70°C (Oxidation); 120°C (Dehydration)Utilizes a different, potentially more accessible starting material; Milder initial reaction temperature.Two-step process; Yield not specified in the provided data.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis using Activated Ferric Chloride Catalyst

This protocol is adapted from US Patent 3,297,722A.[1]

1. Catalyst Activation:

  • A flask is charged with maleic anhydride, anhydrous ferric chloride, and crude this compound.

  • For example, 980 g of maleic anhydride, 20 g of anhydrous ferric chloride, and 49 g of crude this compound are mixed.[1]

  • The mixture is stirred and heated at 120°C for 8 hours, during which hydrogen chloride gas evolves.[1]

2. Chlorination:

  • After the prereaction, the mixture is heated to 180°C.

  • Chlorine gas is introduced at a controlled rate (e.g., 309 g/hr).[1]

  • The reaction is continued until the desired level of chlorination is achieved.

3. Product Isolation:

  • The reaction product is treated with barium chloride to remove the catalyst.[1]

  • The crude product is then purified by distillation.

Synthesis using Conventional Ferric Chloride Catalyst (for comparison)

This protocol is adapted from US Patent 3,297,722A.[1]

  • A reaction flask is charged with maleic anhydride and anhydrous ferric chloride.

  • For instance, 392 g of maleic anhydride and 8 g of anhydrous ferric chloride are used.[1]

  • The mixture is heated to 180°C.

  • Chlorine gas is introduced at a specific rate (e.g., 108 g/hr) for approximately 5.5 hours.[1]

  • The product is worked up similarly to the activated catalyst method.

Synthesis using Selenium Dioxide Catalyst

This protocol is based on CN Patent 102070574B and involves a two-step process starting from dichloromalealdehydic acid (mucochloric acid).[2]

1. Oxidation to 2,3-Dichloromaleic Acid:

  • In a reaction vessel, dichloromalealdehydic acid is mixed with selenium dioxide as the catalyst.

  • An aqueous hydrogen peroxide solution (20-50% concentration) is added.

  • The reaction is carried out at 60-70°C for 6 to 24 hours.[2]

2. Dehydration to 2,3-Dichloromaleic Anhydride:

  • Toluene is added to the synthesized 2,3-dichloromaleic acid, and water is removed by azeotropic distillation at 110°C.[2]

  • Acetic anhydride is then added, and the mixture is heated to 120°C for 2 to 4 hours to effect dehydration.[2]

  • Finally, toluene, excess acetic anhydride, and the acetic acid byproduct are removed by distillation to yield the final product.[2]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the different catalytic systems.

G cluster_0 Activated Ferric Chloride Catalyst Workflow A Charge Maleic Anhydride, FeCl₃, and this compound B Heat at 120°C for 8h (Catalyst Activation) A->B Stirring C Heat to 180°C B->C D Introduce Chlorine Gas C->D Controlled Rate E Catalyst Removal (Barium Chloride) D->E After Reaction F Distillation E->F G This compound F->G

Caption: Workflow for this compound Synthesis using Activated Ferric Chloride.

G cluster_1 Selenium Dioxide Catalyst Workflow H Mix Dichloromalealdehydic Acid and SeO₂ I Add H₂O₂ Solution H->I J Heat at 60-70°C for 6-24h (Oxidation) I->J K Azeotropic Distillation with Toluene (Water Removal) J->K L Add Acetic Anhydride K->L M Heat at 120°C for 2-4h (Dehydration) L->M N Distill off Solvents and Byproducts M->N O This compound N->O

Caption: Workflow for this compound Synthesis using Selenium Dioxide.

Conclusion

The choice of catalyst for the synthesis of this compound has a profound impact on the efficiency of the process. The use of an "activated" ferric chloride catalyst demonstrates a significant improvement in yield over the conventional ferric chloride catalyst when starting from maleic anhydride.[1] The selenium dioxide catalyzed route offers an alternative pathway from dichloromalealdehydic acid, which may be advantageous depending on raw material availability and cost.[2] Researchers and process chemists should consider these factors when selecting a synthetic strategy. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical implementation and optimization of these catalytic methods.

References

Validating the Purity of Synthesized Dichloromaleic Anhydride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to reliable and reproducible results. Dichloromaleic anhydride (B1165640), a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for validating the purity of dichloromaleic anhydride, supported by detailed experimental protocols and performance data.

The primary impurity of concern during the synthesis of this compound is its hydrolysis product, dichloromaleic acid. Other potential impurities can include unreacted starting materials, such as maleic anhydride, and other chlorinated species. The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and throughput.

Comparative Analysis of Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of this compound and its impurities.[1] However, alternative methods such as Gas Chromatography (GC) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry offer distinct advantages and can be employed for orthogonal validation.

Data Summary

The following table summarizes the typical performance characteristics of the primary analytical methods for the purity assessment of this compound. It is important to note that the exact performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-FID (with Derivatization)qNMRTitrimetry
Principle Separation based on polaritySeparation based on volatility and column interactionSignal intensity proportional to the number of nucleiNeutralization reaction
Primary Use Quantitation of anhydride and non-volatile impuritiesQuantitation of volatile impurities and anhydrideAbsolute purity determinationAssay of total anhydride and acid content
Linearity (r²) > 0.999> 0.999N/A (Direct Method)N/A (Direct Method)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.1 - 0.5%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL0.3 - 1.5%~0.3%
Precision (RSD) < 2%< 5%< 1%< 0.5%
Throughput HighMediumMediumLow to Medium
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolutionSimple dissolution

Experimental Workflows and Logical Relationships

The selection and application of a purity analysis method follow a logical workflow, from initial sample preparation to final data analysis and interpretation.

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_results Data Analysis & Reporting synthesis This compound Synthesis crude_product Crude Product (Anhydride, Acid, Impurities) synthesis->crude_product sample_prep Sample Preparation (Dissolution/Derivatization) crude_product->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Primary Method gc GC-FID Analysis sample_prep->gc Alternative qnmr qNMR Analysis sample_prep->qnmr Alternative titration Titrimetry sample_prep->titration Alternative data_analysis Data Analysis (Peak Integration/Calculation) hplc->data_analysis gc->data_analysis qnmr->data_analysis titration->data_analysis purity_report Purity Report (% Purity, Impurity Profile) data_analysis->purity_report

Diagram 1: General workflow for the purity validation of synthesized this compound.

The relationship between the analyte (this compound) and its primary impurity (dichloromaleic acid) is a critical consideration in method development. The anhydride is susceptible to hydrolysis, a reaction that analytical methods must either prevent or account for.

logical_relationship anhydride This compound (Analyte of Interest) acid Dichloromaleic Acid (Primary Impurity) anhydride->acid Hydrolysis water Water (Moisture) water->acid Reactant

Diagram 2: Hydrolysis of this compound to Dichloromaleic acid.

Detailed Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound. Method optimization and validation are essential for achieving accurate and reliable results.

Protocol 1: HPLC-UV Purity Assessment

This protocol is based on established methods for the analysis of reactive acid anhydrides.[2]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended.

      • Mobile Phase A: 0.1% Phosphoric acid in Water.

      • Mobile Phase B: Acetonitrile (B52724).

      • Gradient Program:

        Time (min) %A %B
        0.0 95 5
        10.0 5 95
        12.0 5 95
        12.1 95 5

        | 15.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve this compound and dichloromaleic acid in anhydrous acetonitrile to prepare standard solutions of known concentrations.

    • Sample Preparation: Prepare a solution of the synthesized this compound sample in anhydrous acetonitrile.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Determine the purity by comparing the peak area of the anhydride in the sample to the total peak area of all components (area percent method) or by using a calibration curve generated from the standard solutions.

Protocol 2: GC-FID Purity Assessment (with Derivatization)

Due to the low volatility of this compound and its acid, derivatization is necessary for GC analysis.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., DB-WAX, CP-Sil 8 CB).

  • Derivatization Reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Standard and Sample Preparation: Accurately weigh the standard or sample into a vial. Add a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) followed by the derivatization reagent.

    • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • GC Analysis: Inject an aliquot of the cooled, derivatized solution into the GC-FID system.

    • Quantification: Calculate the purity based on the relative peak areas of the derivatized anhydride and any impurities.

Protocol 3: Quantitative NMR (qNMR) Purity Assessment

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[3]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard:

    • A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not have overlapping signals with the analyte (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3,6-dinitrobenzene).

  • Solvent:

    • A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Acetone-d₆, DMSO-d₆).

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

    • Quantification: Integrate the characteristic signals of the analyte and the internal standard. Calculate the absolute purity of the this compound based on the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and internal standard.

Protocol 4: Titrimetric Assay

This method determines the total amount of anhydride and its corresponding acid.

  • Principle: The anhydride is first hydrolyzed to the dicarboxylic acid, and then the total acid content is titrated with a standardized base. A separate titration can be performed under anhydrous conditions to determine the free acid content.

  • Procedure (Total Acid Content):

    • Accurately weigh the this compound sample into a flask.

    • Add a known excess of standardized aqueous sodium hydroxide (B78521) solution and heat to ensure complete hydrolysis of the anhydride.

    • After cooling, back-titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).

    • Calculate the total molar amount of anhydride and free acid from the amount of sodium hydroxide consumed.

Conclusion

The validation of this compound purity is achievable through several robust analytical techniques. HPLC-UV stands out as a highly versatile and widely applicable method for the simultaneous quantification of the anhydride and its non-volatile impurities. For orthogonal validation or in the absence of an HPLC system, GC-FID with derivatization, qNMR, and titrimetry provide reliable alternatives. The choice of the most suitable method will be guided by the specific analytical needs, available instrumentation, and the required level of data granularity. For routine quality control, HPLC-UV offers an excellent balance of performance and throughput. For the certification of reference materials, the absolute quantitation capability of qNMR is unparalleled.

References

Safety Operating Guide

Navigating the Safe Disposal of Dichloromaleic Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like dichloromaleic anhydride (B1165640) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans for this chlorinated compound. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Dichloromaleic anhydride is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent safety measures must be implemented from the moment of handling to the final disposal.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. Before working with this compound, ensure the following are readily available and correctly used:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Impervious gloves (e.g., nitrile rubber).[4]Prevents skin contact which can lead to irritation.
Body Protection A lab coat or other protective clothing.[1][4]Minimizes the risk of skin contact with spilled or splashed chemicals.
Respiratory Protection A dust mask (e.g., N95) or a self-contained breathing apparatus if there is a risk of inhaling dust.[4]Protects the respiratory system from irritation caused by inhaling dust particles.

Work Environment: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[1][4] An eyewash station and a safety shower should be immediately accessible in the work area.[4]

Spill Management and Emergency Procedures

In the event of a spill, a swift and informed response is crucial to mitigate potential hazards.

Spill Response Steps:

  • Evacuate: Non-essential personnel should immediately leave the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[4]

  • Contain: For solid spills, it is recommended to dampen the material with a 60-70% ethanol (B145695) solution to prevent dust from becoming airborne.[4]

  • Collect: Carefully transfer the dampened material into a suitable, labeled waste container using non-sparking tools.[4]

  • Decontaminate: The spill area should be thoroughly cleaned with a soap and water solution.[4]

  • Dispose: The sealed container with the spilled material and any contaminated cleaning supplies must be treated as hazardous waste.[4]

Proper Disposal Procedures for this compound

The disposal of this compound, as a chlorinated organic compound, necessitates a specialized and regulated waste stream.[4] Improper disposal can lead to environmental contamination and legal repercussions.

Step-by-Step Disposal Protocol:

  • Segregation: this compound waste must be segregated as halogenated organic waste. It is critical to not mix it with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[4][5]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be prominently labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).[4]

  • Container Management: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[4] Keep the container tightly closed when not in use.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. It is best practice to use secondary containment to prevent the spread of any potential leaks.[4]

  • Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] The preferred method for the complete destruction of chlorinated organic compounds is high-temperature incineration equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides, such as hydrogen chloride.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DichloromaleicAnhydrideDisposal cluster_lab Laboratory Operations cluster_storage Waste Accumulation Area cluster_disposal Final Disposal A Handling of This compound (with appropriate PPE) B Generation of This compound Waste A->B Experimental Use C Segregation of Halogenated Waste B->C D Proper Labeling and Containerization C->D E Secure Storage in Secondary Containment D->E F Hand-off to Licensed Hazardous Waste Disposal Service E->F G High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their responsibility to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichloromaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Dichloromaleic Anhydride (B1165640)

This guide provides critical safety protocols and logistical plans for the handling and disposal of Dichloromaleic anhydride, a compound that demands careful management in any research setting. Prioritizing the well-being of laboratory personnel, this document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory irritation. The following table summarizes the required protective gear.

PPE CategorySpecification
Eye Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Hand Protection Chemical-resistant gloves are essential. While specific breakthrough data for this compound is not readily available, butyl rubber or nitrile gloves are recommended for handling chlorinated organic compounds.[2] Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood or in case of a spill. Engineering controls, such as a fume hood, are the primary line of defense.
Skin and Body Protection A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational and available for the procedure.

    • Gather all necessary PPE as specified in the table above and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling this compound.

    • Have a spill kit readily accessible.

  • Handling :

    • Conduct all weighing and handling of this compound powder within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and glassware for handling the compound.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Properly remove and dispose of contaminated gloves and any disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: A Compliant and Safe Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[3]

    • Label the container as "Hazardous Waste: this compound (Chlorinated Organic Solid)".

  • Container Management :

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration.[3]

Spill Response Protocol

In the event of a spill, a swift and organized response is essential.

  • Evacuate and Alert :

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or involves a significant release of dust, activate the fire alarm and evacuate the laboratory.

  • Assess and Secure :

    • From a safe distance, assess the extent of the spill.

    • Restrict access to the affected area.

  • Cleanup (for small, manageable spills by trained personnel only) :

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the solid spill with an inert absorbent material, such as sand or vermiculite, to prevent dust from becoming airborne.

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Data

ParameterValue
Occupational Exposure Limits Not established.[4]

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don Full PPE prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 handle1 Weigh and Transfer Compound prep4->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Clean Equipment and Work Area handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate into Labeled Hazardous Waste Container post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 spill Spill Event spill_response Execute Spill Response Protocol spill->spill_response

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.